2-Butoxyethyl oleate

Catalog No.
S1511955
CAS No.
109-39-7
M.F
C24H46O3
M. Wt
382.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butoxyethyl oleate

CAS Number

109-39-7

Product Name

2-Butoxyethyl oleate

IUPAC Name

2-butoxyethyl (Z)-octadec-9-enoate

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C24H46O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25)27-23-22-26-21-6-4-2/h12-13H,3-11,14-23H2,1-2H3/b13-12-

InChI Key

LBUOSVPOVIEPLJ-SEYXRHQNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCCC

2-Butoxyethyl oleate is a natural product found in Bidens pilosa with data available.

2-butoxyethyl oleate safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

Here is a summary of the fundamental physicochemical data for 2-Butoxyethyl Oleate (CAS No. 109-39-7).

Property Value Reference
CAS Number 109-39-7 [1] [2] [3]
Molecular Formula C₂₄H₄₆O₃ [1] [2] [4]
Molecular Weight 382.62-382.627 g/mol [1] [2] [3]
Density 0.893 g/cm³ [1] [2] [3]
Boiling Point 462.5 °C at 760 mmHg [1] [2] [3]
Flash Point 168.5 °C [1] [2] [3]
Vapour Pressure 9.81E-09 mmHg at 25°C [1] [2]
Refractive Index n20/D 1.455 (lit.) [1]
LogP 7.38380 [1] [3]

The compound is also known by several synonyms, including Ethylene glycol monobutyl ether oleate, Butyl cellosolve oleate, and (Z)-9-Octadecenoic acid, 2-butoxyethyl ester [3] [4].

Toxicology and Health Hazards

Direct toxicological data for this compound is limited in the search results. However, insights can be drawn from studies on its precursor and a common metabolite, 2-butoxyethanol (CAS 111-76-2).

  • Hemolytic Potential: The metabolite Butoxyacetic Acid (BAA) is responsible for hemolysis (red blood cell destruction) in animal studies. It is noted that humans are significantly less sensitive to this effect compared to laboratory animals [5].
  • Dermal Absorption: Research on 2-butoxyethanol shows it can be absorbed through the skin. One study noted that finger prick blood sampling from an exposed arm showed concentrations 1500 times higher than in blood from an unexposed arm, indicating significant local absorption and highlighting the importance of sampling methods in studies [5]. Another study concluded that systemic exposure after skin contact with 2-butoxyethanol is likely to be to the parent compound, as rapid penetration prevents significant local metabolism in the skin [6].
  • Human Exposure Modeling: Physiologically based pharmacokinetic (PBPK) modeling of 2-butoxyethanol vapor exposure in humans demonstrated that the skin contributes less to total uptake than previously thought. Under simulated 8-hour exposures, the skin was attributed to contribute no more than 15-27% of the total uptake, with lower contributions during whole-body exercise or when only the arms and head were exposed [5].

Dermal Absorption and Metabolism Insights

For your research, understanding the factors affecting dermal absorption is crucial. The following diagram outlines the key biological factors that influence the skin penetration of chemicals, which is relevant for assessing exposure risks.

G A Chemical Application B Skin Penetration A->B Influenced by C Systemic Absorption B->C Influenced by D1 Anatomical Site D1->B D2 Skin Hydration D2->B D3 Barrier Integrity D3->B D4 Species Differences D4->B E1 Cutaneous Metabolism E1->C E2 Blood Flow E2->C

Key factors influencing dermal absorption of chemicals.

The methodologies from toxicokinetic studies on the related compound 2-butoxyethanol provide a framework for how dermal absorption and metabolism can be investigated [5] [6]:

  • In Vivo Skin Absorption: Conducted on occluded rat skin, with absorption measured over 24 hours. Excretion is tracked via urine, expired air as CO₂, and faeces. Metabolites in urine are identified using analytical techniques to measure compounds like free 2-BE, butoxyacetic acid (BAA), and various conjugates [6].
  • In Vitro Permeation Studies: Use of dermatomed skin or whole skin from rats and humans in diffusion cells. Absorption rates are compared between species and under different conditions (e.g., occluded vs. unoccluded, application in different vehicles like methanol) [6].
  • Analysis of Distribution and Metabolism: Techniques like microautoradiography are used to determine if a chemical accumulates in the skin. The metabolic capacity of skin cytosol is assessed independently and compared to the lack of first-pass metabolism observed during actual penetration [6].

References

2-butoxyethyl oleate natural occurrence Bidens pilosa

Author: Smolecule Technical Support Team. Date: February 2026

Documented Natural Compounds in Bidens pilosa

The following table summarizes the major classes of natural products that have been consistently identified in Bidens pilosa, based on phytochemical studies [1] [2] [3].

Compound Class Specific Examples Plant Part Key References
Polyacetylenes 1-phenylhepta-1,3,5-triyne; various glycosides and aglycones Roots, Aerial Parts [4] [3]
Flavonoids Chalcones, Aurones, Flavones, Flavonols Leaves, Aerial Parts [2] [5] [3]
Phenolic Acids Chlorogenic acid Whole Plant, Leaves [2] [6]
Aliphatic Compounds Palmitic acid, Stearic acid Aerial Parts [3]
Terpenoids & Sterols Various sesquiterpenes, β-Sitosterol Aerial Parts [3]

In contrast, 2-butoxyethyl oleate is listed in chemical supplier databases like Chemsrc as a synthetic compound with a defined molecular weight, boiling point, and density, but without any reference to natural occurrence in plants [7] [8].

Experimental Protocols for Phytochemical Analysis

The methodologies used to identify the natural compounds in Bidens pilosa typically involve a combination of extraction, separation, and advanced analytical techniques. Here is a generalized workflow and detailed protocols based on the research:

G Start Plant Material Collection Step1 Drying and Pulverization Start->Step1 Step2 Solvent Extraction Step1->Step2 Step3 Extract Concentration Step2->Step3 Step4 Chromatographic Separation Step3->Step4 Step5 Compound Analysis Step4->Step5

General workflow for phytochemical analysis of Bidens pilosa

Detailed Methodological Steps
  • Plant Material Preparation

    • Fresh aerial parts (leaves, stems) or roots of Bidens pilosa are collected [2] [5].
    • The plant material is air-dried at room temperature or in an oven at temperatures ranging from 40°C to 50°C [2] [5].
    • The dried material is then ground into a fine, homogeneous powder using a mechanical grinder [2].
  • Solvent Extraction

    • Maceration or Shaker-Assisted Extraction: The powdered plant material is mixed with a solvent at a specific ratio (e.g., 1:10 plant-to-solvent mass/volume) and agitated on a mechanical shaker for a set period (e.g., 48 hours) [2]. Common solvents include:
      • Ethanol-Water mixture (e.g., 7:3 v/v) for a broad extraction of medium to high polarity compounds [2].
      • Hexane for the extraction of non-polar compounds like fatty acids and some hydrocarbons [5].
    • Soxhlet Extraction: This continuous extraction method is used for more exhaustive recovery of compounds using solvents like ethanol or hexane [5].
  • Extract Concentration

    • The crude extract is first filtered to remove plant debris [2].
    • The filtrate is then concentrated under reduced pressure using a rotary evaporator at controlled temperatures (e.g., 40°C) to prevent thermal degradation of compounds [2] [6].
    • The concentrated extract is often further dried by lyophilization (freeze-drying) to obtain a stable powder [2] [6].
  • Compound Separation and Analysis

    • Chromatographic Separation: The crude extract is fractionated using techniques like High-Performance Liquid Chromatography (HPLC) or preparative thin-layer chromatography to isolate individual compounds [6].
    • Compound Identification:
      • UHPLC-ESI-Q-TOF-MS (Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution technique is used for the comprehensive characterization and identification of a wide range of phytochemicals based on their precise molecular masses and fragmentation patterns [2]. It can profile hundreds of compounds, including phenolic acids, flavonoids, and fatty acids [2].
      • GC-MS (Gas Chromatography-Mass Spectrometry): This method is particularly suitable for the analysis of volatile compounds, fatty acids, and other non-polar constituents [9].
      • HPLC-DAD (High-Performance Liquid Chromatography with a Diode Array Detector): Used for quantifying specific index compounds, such as chlorogenic acid, for quality control of the extracts [6].

Interpretation and Research Implications

The absence of this compound in the comprehensive phytochemical profiles of Bidens pilosa suggests that:

  • It is not a natural metabolite of this plant.
  • Its presence in a sample is likely due to external contamination (e.g., from pesticides, plasticizers, or solvents during processing) rather than biosynthesis.

Future research aiming to identify or confirm natural products in plant matrices should employ rigorous analytical techniques, such as UHPLC-Q-TOF-MS, to distinguish true natural products from artificial contaminants with high confidence.

References

Comprehensive Technical Analysis of 2-Butoxyethyl Oleate: Physicochemical Properties, Experimental Protocols, and Computational Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

2-Butoxyethyl oleate is a chemical compound of significant interest in pharmaceutical and industrial applications, particularly as a potential excipient or carrier in drug delivery systems. This ester compound is synthesized from oleic acid and 2-butoxyethanol, resulting in a structure that combines hydrophilic and lipophilic properties. Understanding its precise physicochemical characteristics is essential for researchers and drug development professionals who must optimize formulation stability, bioavailability, and safety profiles. The compound's molecular formula is C₂₄H₄₆O₃, with a molar mass of 382.620-382.627 g/mol, indicating slight variations possibly due to measurement techniques or isotopic distributions [1] [2]. This technical guide provides an exhaustive analysis of this compound's properties, with particular emphasis on vapor pressure and refractive index behavior, which are critical parameters in pharmaceutical processing and quality control.

The physicochemical profile of this compound reveals characteristics typical of long-chain esters, with relatively high boiling points and low vapor pressures that influence its behavior in various applications. These properties directly impact processing conditions, storage requirements, and biological interactions in pharmaceutical formulations. For research scientists, accurate determination of these parameters enables predictive modeling of compound behavior under different environmental conditions and assists in the design of appropriate delivery systems. The following sections provide detailed quantitative data, experimental methodologies, and computational approaches relevant to the comprehensive characterization of this compound for advanced research applications.

Physicochemical Properties Overview

The fundamental properties of this compound establish its potential applications and handling requirements in research and development settings. The compiled data from multiple sources presents a consistent profile of this compound's physical characteristics, with density reported at 0.893 g/cm³ and a high boiling point of 462.5°C at standard atmospheric pressure (760 mmHg) [1] [2]. These values reflect the compound's relatively low volatility under ambient conditions, an important consideration for its storage and use in laboratory and production environments. The flash point of 168.5°C further characterizes its flammability profile, which must be addressed in safety protocols [1].

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions Source
Molecular weight 382.620-382.627 g/mol - [1] [2]
Density 0.893 g/cm³ - [1]
Boiling point 462.5°C 760 mmHg [1] [2]
Flash point 168.5°C - [1] [2]
Refractive index n²⁰/D 1.455 20°C, lit. [1]
Vapor pressure 9.81×10⁻⁹ mmHg 25°C [1]
PSA 35.53000 Ų - [1] [2]
LogP 7.38380 - [1] [2]

The refractive index of this compound is specified as n²⁰/D 1.455, indicating measurement at 20°C using the D-line of sodium [1]. This optical property provides insight into the compound's molecular structure and purity, serving as a valuable parameter for quality verification in pharmaceutical applications. The exceptionally low vapor pressure of 9.81×10⁻⁹ mmHg at 25°C confirms the compound's low volatility at standard temperatures [1], which directly influences its environmental persistence and potential exposure pathways in occupational settings. These properties collectively inform researchers about the compound's stability, interaction potential, and appropriate handling procedures.

Vapor Pressure Analysis and Estimation

Vapor pressure represents a critical thermodynamic property that quantifies the volatility of a substance and its tendency to partition between condensed and gaseous phases. For this compound, the experimental vapor pressure is exceptionally low, measured at 9.81×10⁻⁹ mmHg (approximately 1.31×10⁻⁹ kPa) at 25°C [1]. This minimal volatility reflects the compound's high boiling point of 462.5°C and significantly influences its environmental fate and occupational exposure considerations. Understanding vapor pressure behavior across temperature ranges is essential for predicting compound behavior during pharmaceutical processing steps that involve elevated temperatures, such as drying, sterilization, or encapsulation.

Several established estimation methods can predict vapor pressure when experimental data is limited across temperature ranges. The Antoine equation provides a reliable approach for vapor pressure estimation using compound-specific parameters:

Where Pˢᵃᵗ is the vapor pressure (typically in Pa), T is temperature (K), and A, B, and C are chemical-specific constants [3]. For precise pharmaceutical applications, the Wagner equation offers enhanced accuracy, particularly near the critical point:

Where τ = 1 - T/T꜀, T꜀ is critical temperature, P꜀ is critical pressure, and a, b, c, d are compound-specific parameters [3]. These equations require experimentally determined constants for accurate predictions, which may be obtained through specialized thermodynamic databases or experimental measurement.

Table 2: Vapor Pressure Estimation Methods Applicable to this compound

Method Equation Form Parameters Required Applicability
Antoine log₁₀Pˢᵃᵗ = A - B/(T+C) A, B, C constants Limited temperature range
Wagner (2.5, 5) ln(Pˢᵃᵗ/P꜀) = (aτ + bτ¹·⁵ + cτ²·⁵ + dτ⁵)/Tᵣ T꜀, P꜀, a, b, c, d Wide range, including critical region
Wagner (3, 6) ln(Pˢᵃᵗ/P꜀) = (aτ + bτ¹·⁵ + cτ³ + dτ⁶)/Tᵣ T꜀, P꜀, a, b, c, d Wide range, alternative formulation
TRC Extended Antoine log₁₀Pˢᵃᵗ = A - B/(T+C) + 0.43429xⁿ + Ex⁸ + Fx¹² T꜀, t₀, A, B, C, n, E, F Extended temperature range

For researchers working with this compound, the experimentally determined vapor pressure at 25°C provides a reference point for estimating values at other temperatures using these thermodynamic relationships. The Yaws equation offers an alternative correlation approach with five parameters (A, B, C, D, E) that can be tailored to experimental data [3]. When applying these estimation techniques, scientists should validate predictions against available experimental data and consider the compound's thermal stability limitations, as decomposition may occur before reaching its theoretical boiling point.

Refractive Index Characteristics

The refractive index of this compound is reported as n²⁰/D 1.455, indicating measurement at the standard temperature of 20°C using the sodium D-line (589 nm) [1]. This property provides valuable information about the compound's electronic polarizability and molecular packing, which are influenced by factors such as molecular weight, chemical structure, and functional groups. The refractive index measurement serves as a rapid quality control parameter for verifying purity and identifying potential contaminants in synthetic batches or commercial samples. Even slight deviations from the established value may indicate the presence of impurities or structural variations that could affect performance in pharmaceutical applications.

The refractive index of organic compounds follows approximately additive relationships, allowing for estimation based on molecular structure. For this compound, which contains ester linkages, ether groups, and long alkyl chains, the measured value of 1.455 aligns with expectations for such molecular architecture. This parameter finds practical application in various analytical techniques, including HPLC detection methods, formulation homogeneity assessment, and concentration determination in solution-based studies. Researchers should note that refractive index exhibits temperature dependence, typically decreasing as temperature increases, so precise thermostating is essential for accurate comparative measurements.

For drug development professionals, the refractive index provides insight into the compound's behavior in lipid-based delivery systems, particularly when considering partition coefficients and membrane permeation characteristics. The high logP value of 7.38 [1] [2] indicates significant lipophilicity, consistent with the structural features of the molecule. When designing emulsion-based formulations containing this compound, the refractive index can influence optical properties and appearance, potentially affecting product acceptability and performance characteristics in pharmaceutical products.

Experimental Protocols and Methodologies

Vapor Pressure Determination

Experimental determination of vapor pressure for low-volatility compounds like this compound presents technical challenges due to the extremely low pressure values involved. The effusion method provides a reliable approach for measuring vapor pressures in the range of 10⁻⁵ to 10⁻¹¹ bar. This technique involves placing the sample in a chamber with a small orifice of known dimensions and measuring the mass loss rate under high vacuum conditions. The vapor pressure is calculated using the Knudsen equation:

Where Δm is the mass loss, A is the orifice area, t is time, R is the gas constant, T is temperature, and M is molar mass [3]. For accurate results, the system must maintain high vacuum to ensure molecular flow conditions, and temperature control must be precise to within ±0.1°C.

As an alternative approach, the gas saturation method offers enhanced sensitivity for low vapor pressure measurements. In this technique, an inert gas stream is passed through a column containing the compound, achieving saturation equilibrium. The compound is then collected in a trap and quantified using analytical methods such as GC-MS or HPLC. The vapor pressure is calculated from the collected mass, gas flow rate, and system temperature. This method effectively measures the vapor pressure reported for this compound (9.81×10⁻⁹ mmHg at 25°C) [1] and can be extended across temperature ranges to generate data for thermodynamic modeling.

Refractive Index Measurement

The refractive index of this compound is determined using an Abbe refractometer, which provides rapid and precise measurements (typically ±0.0002) with small sample volumes. The standard protocol involves temperature regulation to 20°C±0.1°C using a circulating water bath, as the refractive index exhibits temperature dependence of approximately -0.0004°C⁻¹ for organic liquids. Calibration is performed using certified reference materials such as distilled water or sucrose solutions with known refractive indices. The measurement is conducted at the sodium D-line wavelength (589.3 nm), with the reported value of n²⁰/D 1.455 requiring verification through multiple replicate measurements to ensure statistical significance [1].

For advanced characterization, spectroscopic ellipsometry can determine refractive index across a range of wavelengths, providing dispersion relationship data (refractive index vs. wavelength) that offers additional molecular insights. This technique measures the change in polarization state of light reflected from a sample surface, enabling calculation of optical constants. While more complex than refractometry, ellipsometry provides valuable information for applications involving thin films or specialized delivery systems where optical properties at specific wavelengths may influence performance or detection methodologies.

Table 3: Experimental Methodologies for Key Physicochemical Properties

Property Standard Method Alternative Techniques Key Parameters
Vapor pressure Gas saturation method Effusion method, TG-FTIR Temperature control ±0.1°C, carrier gas purity >99.99%
Refractive index Abbe refractometer Spectroscopic ellipsometry, interferometry Temperature control ±0.1°C, sodium D-line (589 nm)
Density Oscillating U-tube method Pycnometer, hydrostatic balance Temperature control ±0.1°C, calibration with reference standards
Thermal stability Thermogravimetric analysis Differential scanning calorimetry Controlled atmosphere, specified heating rate

Molecular Dynamics and Computational Approaches

Molecular Dynamics (MD) simulation represents a powerful computational approach for investigating the structural, dynamic, and thermodynamic properties of chemical systems at the atomic level. Originally developed for simple liquids, MD simulations now enable researchers to model complex biomolecular systems, including proteins, nucleic acids, and lipid assemblies [4]. The fundamental principle involves solving Newton's equations of motion for all atoms in the system, typically using numerical integration algorithms such as the Verlet method [5]. For pharmaceutical researchers studying compounds like this compound, MD provides insights into molecular behavior that complement experimental data and guide formulation development.

The MD simulation workflow encompasses several critical stages, beginning with system initialization where initial atomic coordinates and velocities are assigned. Subsequent force field calculations determine potential energies and forces between atoms using mathematical functions parameterized from experimental and quantum mechanical data. Key force fields applicable to organic ester systems include AMBER, CHARMM, and OPLS-AA, which provide parameters for bonded interactions (bond stretching, angle bending, torsion potentials) and non-bonded interactions (van der Waals forces, electrostatic interactions) [4]. The integration of motion equations proceeds through numerous time steps (typically 1-2 femtoseconds), generating trajectories that describe atomic positions and velocities over time.

MD_Workflow Start Start SystemInit System Initialization (Coordinates, Velocities) Start->SystemInit ForceField Force Field Selection (AMBER, CHARMM, OPLS-AA) SystemInit->ForceField ForceCalc Force Calculation (Bonded & Non-bonded Terms) ForceField->ForceCalc Integration Integration of Motion (Verlet Algorithm) ForceCalc->Integration Ensemble Ensemble Application (NVT, NPT, NVE) Integration->Ensemble Equilibrium Equilibration Phase Ensemble->Equilibrium Production Production Run Equilibrium->Production Analysis Trajectory Analysis Production->Analysis End End Analysis->End

Molecular dynamics simulation workflow for complex systems.

The force field function calculation encompasses both bonded and non-bonded interactions, mathematically represented as:

The van der Waals interactions are typically modeled using the Lennard-Jones potential, while electrostatic interactions follow Coulomb's law [4]. For this compound, MD simulations can predict properties such as diffusion coefficients, viscosity, and thermal behavior, providing valuable data that complements experimental measurements. Advanced simulation techniques, including umbrella sampling and free energy calculations, can further elucidate the compound's interaction with biological membranes or active pharmaceutical ingredients, supporting rational formulation design in pharmaceutical development.

Applications in Pharmaceutical Research

The physicochemical profile of this compound suggests several potential applications in pharmaceutical research and drug development. As a lipophilic ester with low volatility and high stability, it functions effectively as a solvent, permeation enhancer, or carrier for poorly water-soluble active compounds. The exceptionally low vapor pressure ensures minimal loss during processing or storage, maintaining formulation integrity over extended periods. In transdermal delivery systems, the combination of oleate and butoxyethyl moieties may enhance skin permeation while providing a suitable matrix for controlled drug release.

The refractive index of 1.455 [1] positions this compound within a range suitable for various optical detection and monitoring techniques used in pharmaceutical analysis. When employed in emulsion-based formulations, matching the refractive index of dispersed and continuous phases can reduce light scattering, improving aesthetic qualities and physical stability. Additionally, the well-characterized refractive index enables accurate concentration measurements in process analytical technology (PAT) applications, supporting quality-by-design approaches in pharmaceutical manufacturing.

In advanced drug delivery systems, molecular dynamics simulations leveraging the physicochemical data of this compound can predict its behavior in complex formulations. For example, MD studies can model interactions between the compound and lipid bilayer membranes, providing insights into permeation enhancement mechanisms [5]. Similarly, simulations of micelle or liposome systems incorporating this compound can guide the design of nanocarriers with optimized stability and drug loading capacity. These computational approaches, validated against experimental data, accelerate formulation development while reducing experimental screening requirements.

Regulatory and Safety Considerations

From a regulatory perspective, comprehensive characterization of physicochemical properties represents a fundamental requirement for pharmaceutical excipients. The data presented for this compound provides essential information for regulatory submissions, including the compound's identification, purity assessment, and stability evaluation. The HS Code 2916150000 classifies the compound under "oleic, linoleic or linolenic acids, their salts and esters," with specific tariff information and supervision conditions applicable to international transportation [1]. Regulatory professionals should note that the CAS number 109-39-7 uniquely identifies this compound in regulatory documentation and safety assessments.

Safety considerations for this compound must address its flash point of 168.5°C [1] [2], which classifies it as a combustible material requiring appropriate storage and handling precautions. While the low vapor pressure limits inhalation exposure risks at standard temperatures, processing at elevated temperatures may generate vapors or aerosols requiring engineering controls. The high logP value of 7.38 suggests potential bioaccumulation, warranting thorough environmental assessment according to regulatory guidelines. Additionally, the compound's density of 0.893 g/cm³ [1] informs spill response planning, as it will float on water surfaces, potentially affecting containment and recovery strategies.

Pharmaceutical researchers incorporating this compound into formulation strategies should conduct compatibility studies with active pharmaceutical ingredients and other excipients, leveraging the physicochemical data presented in this guide. Stability studies should monitor potential ester hydrolysis under various pH conditions, particularly for aqueous-based formulations. The comprehensive property database enables informed risk assessment and supports the development of appropriate control strategies to ensure final product quality, safety, and efficacy throughout the intended shelf life.

Conclusion and Future Perspectives

This comprehensive technical assessment of this compound provides researchers and pharmaceutical development professionals with essential data and methodologies for effective utilization of this compound. The integrated presentation of experimental values, estimation techniques, and computational approaches supports diverse research applications, from formulation design to regulatory submission. The exceptionally low vapor pressure of 9.81×10⁻⁹ mmHg at 25°C [1] and refractive index of 1.455 [1] represent particularly valuable parameters for pharmaceutical processing and quality control applications.

Future research directions should address remaining data gaps, including temperature-dependent vapor pressure curves, refractive index dispersion relationships, and compatibility profiles with common pharmaceutical materials. Advanced molecular dynamics simulations parameterized using the presented data can predict additional properties and interactions, reducing experimental requirements [4] [5]. The established protocols for vapor pressure determination and refractive index measurement provide standardized methodologies for generating consistent, reproducible data across research laboratories.

References

Ethylene Glycol Monobutyl Ether Oleate: A Summary

Author: Smolecule Technical Support Team. Date: February 2026

Ethylene glycol monobutyl ether oleate, also known as butoxyethyl oleate, is a chemical compound primarily used as a plasticizer [1]. Here are its key technical characteristics:

Property Description
Chemical Name Ethylene Glycol Monobutyl Ether Oleate [1]
Common Name Butoxyethyl oleate [1]
Molecular Formula C₁₇H₃₃COOCH₂CH₂OC₄H₉ [1]
Physical Form Liquid [1]
Density 0.892 (at 25°C) [1]
Melting Point < -45°C [1]
Solubility in Water Insoluble [1]
Flammability Combustible [1]
Primary Use Plasticizer [1]

The Parent Compound: Ethylene Glycol Monobutyl Ether

Much more information is available on its parent compound, Ethylene Glycol Monobutyl Ether (also known as 2-Butoxyethanol), which is a widely used solvent [2] [3] [4]. The following diagram illustrates the relationship between these compounds and their key properties:

G A Ethylene Glycol Monobutyl Ether (2-Butoxyethanol) B Reacts with Oleic Acid A->B Synthesis C Ethylene Glycol Monobutyl Ether Oleate (Butoxyethyl Oleate) B->C D Key Properties C->D E Key Properties & Hazards D->E F Formula: C₁₇H₃₃COOCH₂CH₂OC₄H₉ State: Liquid Use: Plasticizer Density: 0.892 (25°C) D->F    Oleate Ester G Formula: C₆H₁₄O₂ Boiling Point: 171°C Use: Solvent Health Hazard: Can cause serious injury E->G    Parent Ether

Relationship between the ether solvent and its oleate ester derivative.

The table below summarizes the key physical and chemical properties of ethylene glycol monobutyl ether for comparison and context [2] [3]:

Property Description
Chemical Formula C₆H₁₄O₂ [3]
Molar Mass 118.176 g·mol⁻¹ [3]
Appearance Clear, colorless liquid with a mild, pleasant odor [2] [3]
Density 0.90 g/cm³ (liquid) [3]
Boiling Point 171°C (340°F) [3]
Flash Point 160°F (approx. 71°C) [2]
Solubility in Water Miscible [3]
Vapor Pressure 0.8 mmHg [3]
NFPA 704 Health Hazard 3 (Can cause serious or permanent injury) [2]
Primary Uses Solvent for paints, surface coatings, cleaners, and inks [3] [4]; Component in oil spill dispersants [3]

Handling and Safety Considerations

For the parent compound, 2-butoxyethanol, the hazards are well-documented [2]:

  • Health Hazards: Vapors irritate eyes and nose. Ingestion or skin contact can cause headache, nausea, vomiting, and dizziness [2].
  • Reactivity: It can react with strong oxidants, bases, and aluminum. It may form explosive peroxides on exposure to air and light and can attack some forms of plastics, rubber, and coatings [2].
  • Personal Protective Equipment (PPE): It is recommended to wear appropriate personal protective clothing and eye protection to prevent skin and eye contact. Facilities for quick-drenching should be available in the immediate work area in case of emergency [2].

Guidance for Further Research

The search results lack the depth required for a scientific whitepaper, particularly concerning ethylene glycol monobutyl ether oleate itself. To acquire the detailed information you need, I suggest:

  • Consult Specialized Databases: Search for specific scientific data on platforms like PubMed, SciFinder, or Reaxys. These are more likely to contain journal articles on the compound's synthesis, toxicological studies, and potential applications.
  • Review Safety Data Sheets (SDS): Obtain Safety Data Sheets from multiple chemical suppliers. These documents are essential for detailed handling, first aid, and toxicological information.
  • Explore Related Compounds: Given the limited data on the oleate ester, researching the toxicology and metabolism of its components—2-butoxyethanol and oleic acid—may provide valuable insights.

References

Application Notes: Synthesis of 2-Butoxyethyl Oleate via Fischer Esterification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Butoxyethyl Oleate

The table below summarizes the key identifying information and physical properties for this compound collected from chemical databases [1] [2] [3].

Property Value / Description
Preferred Substance Name This compound [1]
CAS Number 109-39-7 [1] [2] [3]
Molecular Formula C₂₄H₄₆O₃ [1] [2] [3]
Molecular Weight 382.62 g/mol [1] [2] [3]
Density 0.893 g/cm³ [2] [3]
Boiling Point 462.5 °C at 760 mmHg [2] [3]
Flash Point 168.5 °C [2] [3]
Common Synonyms Butyl Cellosolve Oleate; Ethylene Glycol Monobutyl Ether Oleate; 9-Octadecenoic acid (Z)-, 2-butoxyethyl ester [1] [2]
Synthetic Methodology: Fischer Esterification

The Fischer esterification is the standard acid-catalyzed reaction for converting a carboxylic acid and an alcohol into an ester [4]. This reaction is an equilibrium process, and driving it to completion is key to achieving high yields.

General Reaction: Oleic Acid + 2-Butoxyethanol ⇌ this compound + Water

The following diagram illustrates the workflow and key considerations for the synthesis.

G A Reaction Setup: Oleic Acid + 2-Butoxyethanol + Acid Catalyst (e.g., H₂SO₄) B Heating under Reflux A->B C Equilibrium Reaction Carboxylic Acid + Alcohol ⇌ Ester + Water B->C D Driving the Equilibrium C->D E Reaction Work-up D->E D1 Use Excess Alcohol D->D1 D2 Remove Water Byproduct D->D2 F Purification E->F G Product: this compound F->G

Detailed Experimental Protocol

This protocol is adapted from general Fischer esterification conditions [4]. Note: Specific parameters like reaction time and temperature must be optimized for this specific reaction.

Materials:

  • Reactants: Oleic Acid, 2-Butoxyethanol (in excess, e.g., 2-4 molar equivalents)
  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH)
  • Equipment: Round-bottom flask, condenser, heating mantle, separatory funnel, Dean-Stark apparatus (optional but recommended)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine oleic acid (1.0 equivalent), 2-butoxyethanol (e.g., 2.0-4.0 equivalents), and a catalytic amount of acid catalyst (e.g., 1-5 mol% H₂SO₄) [4].
  • Heating and Reflux: Heat the reaction mixture with stirring under reflux. If using a Dean-Stark trap, use a solvent like toluene to form an azeotrope with water, allowing for its continuous removal from the reaction mixture [4].
  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction may require several hours to reach completion.
  • Work-up: Once the reaction is complete, cool the mixture to room temperature.
    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) until effervescence ceases. Caution: Add slowly as CO₂ gas is released.
    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
  • Purification:
    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
    • Filter off the drying agent and remove the volatile solvents and excess alcohol under reduced pressure using a rotary evaporator.
    • Further purification of the crude ester can be achieved via vacuum distillation.
  • Characterization: The final product should be characterized and its purity confirmed by techniques such as:
    • Gas Chromatography (GC)
    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Infrared (IR) spectroscopy
Mechanism of the Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. All steps are reversible, and the mechanism is designated by the acronym PADPED [4]. The diagram below illustrates this six-step mechanism.

G cluster_legend Mechanism Steps (PADPED) P P: Protonation of carbonyl oxygen A A: Addition of alcohol nucleophile P->A D1 D: Deprotonation A->D1 P2 P: Protonation of OH group D1->P2 E E: Elimination of water P2->E D2 D: Deprotonation Yields final ester E->D2

Key Considerations for Researchers

  • Driving the Equilibrium: The core challenge is shifting the equilibrium towards the ester. Using a large excess of the alcohol (2-butoxyethanol) is the most straightforward method. For a more rigorous approach, continuous water removal with a Dean-Stark apparatus is highly effective [4].
  • Safety and Handling: Concentrated mineral acids like sulfuric acid are highly corrosive and require appropriate personal protective equipment (PPE) and handling in a fume hood.
  • Data Gap Acknowledgement: The information available from the search is limited to the chemical's identity and general reaction principles. Specific, optimized parameters for this synthesis (ideal temperature, exact molar ratio, reaction time, and published yield) are not available in the retrieved results and must be determined empirically.

References

Comprehensive Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Fatty Acid Esters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Fatty acid esters derived from sugars and other bio-based compounds are high-value surfactants and emulsions with broad applications in the food, cosmetic, and pharmaceutical industries. The enzymatic synthesis of these esters, catalyzed by lipases, presents a greener alternative to conventional chemical methods, offering advantages such as milder reaction conditions, high regioselectivity, and the avoidance of toxic solvents and catalysts. These enzymatic processes can be performed in various media, including solvent-free systems, natural deep eutectic solvents (NADES), and aqueous micellar systems, enabling the sustainable production of a wide range of esters, from simple acylglycerols to complex sugar fatty acid esters (SFAEs) [1] [2] [3]. This document provides a detailed overview of these methodologies, complete with optimized parameters, experimental protocols, and visual guides to aid researchers in implementation.

Key Reaction Systems and Optimized Parameters

The choice of reaction system is crucial for achieving high yield and selectivity. The table below summarizes three key systems for lipase-catalyzed esterification.

Table 1: Comparison of Key Reaction Systems for Lipase-Catalyzed Esterification

Reaction System Key Features Optimal Catalyst Key Optimized Parameters Primary Products & Max Selectivity

| Solvent-Free System [4] | No organic solvent; high productivity; simplified downstream processing. | Immobilized lipase | • Stirring speed: >600 rpm • Molar Ratio (FA:Glycerol): Key for DAG selectivity • Kinetics: Ping-Pong BiBi mechanism with inhibition | MAG: 57.72% DAG: 82.67% TAG: 79.29% | | Reactive NADES [1] | Choline chloride, glucose, and water as a green solvent and substrate source. | Lipase B from C. antarctica (LAR) | • Molar Ratio (ChCl:Glc:H₂O): 2:1:1 • Low water content is critical | Lauroylcholine chloride (Not glucose ester) | | Aqueous Micellar System [5] | Uses water as bulk solvent with nanomicelles (TPGS-750-M) to solubilize reagents. | Commercially available lipase | • Surfactant: 2 wt% TPGS-750-M • Additive: 1 equiv. PhCF₃ (extends scope) • Selectivity: For primary alcohols | High chemoselectivity for primary alcohols in a 1:1 acid:alcohol ratio |

Detailed Experimental Protocols

Protocol 1: Synthesis of Acylglycerols in a Solvent-Free System [4]

This protocol describes the optimization and kinetic modeling for the synthesis of monoacylglycerols (MAG), diacylglycerols (DAG), and triacylglycerols (TAG).

Materials:

  • Immobilized Lipase
  • Substrates: Fatty acids (e.g., Lauric acid) and Glycerol
  • Equipment: Batch reactor with controlled temperature and stirring

Procedure:

  • Reaction Setup: Charge the reactor with fatty acid and glycerol in a predetermined molar ratio. The Taguchi method reveals that this ratio has the greatest impact on DAG selectivity (contributing 38.08%).
  • Catalyst Addition: Add the immobilized lipase (e.g., 1-10% by weight of substrates).
  • Initiate Reaction: Begin stirring at a speed of at least 600 rpm to overcome external mass transfer limitations.
  • Control Conditions: Maintain the temperature as required (e.g., 50-70°C).
  • Monitor Reaction: Track the formation of MAG, DAG, and TAG over time. The reaction follows the Ping-Pong BiBi mechanism with alcohol and acid inhibition.
  • Termination and Analysis: Separate the enzyme by filtration. Analyze the product composition using techniques such as GC or HPLC.
Protocol 2: Esterification in Reactive Natural Deep Eutectic Solvent (R-NADES) [1]

This protocol covers synthesis in a ternary R-NADES, highlighting unexpected selectivity.

Materials:

  • Lipase B from *C. antarctica*, immobilized on acrylic resin (LAR)
  • Substrates: Choline chloride (ChCl), anhydrous D-(+)-glucose (Glc), Lauric acid (LA)
  • Solvents: Dimethyl sulfoxide (DMSO) for analysis
  • Equipment: Heated magnetic stirrer

Procedure:

  • Prepare R-NADES: Combine ChCl, Glc, and water in a molar ratio of 2:1:1 in a vessel. Heat and stir the mixture at approximately 60-80°C until a clear, colorless liquid forms.
  • Reaction Setup: Add lauric acid and the LAR biocatalyst to the prepared R-NADES.
  • Initiate Reaction: Incubate the mixture with stirring at a controlled temperature (e.g., 50°C).
  • Monitor Reaction: Use TLC or HPLC to monitor the consumption of lauric acid. Note that the product formed is lauroylcholine chloride, not the glucose ester.
  • Product Recovery: After the reaction, the product can be extracted with an organic solvent like ethyl acetate. The immobilized enzyme can be recovered by filtration for reuse.
Protocol 3: Esterification in an Aqueous Micellar System [5]

This protocol enables esterification in water using designer surfactants to create a non-denaturing environment for the lipase.

Materials:

  • Commercially available lipase
  • Surfactant: TPGS-750-M (2 wt%)
  • Substrates: Carboxylic acid and primary alcohol
  • Additive: Trifluoromethylbenzene (PhCF₃)

Procedure:

  • Micelle Formation: Prepare an aqueous solution containing 2 wt% TPGS-750-M surfactant in water.
  • Reaction Setup: Add the carboxylic acid and primary alcohol (in a 1:1 ratio) to the micellar solution.
  • Add Catalyst and Additive: Add the lipase and 1 equivalent of PhCF₃ (relative to substrate).
  • Initiate Reaction: Stir the reaction mixture at room temperature or mildly elevated temperatures.
  • Monitor Reaction: Follow the reaction by TLC or GC. This system is highly selective for primary alcohols.
  • Work-up: Extract the ester product with an organic solvent. The aqueous micellar solution can potentially be recycled.

Process Visualization and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the logical workflow for selecting a reaction system and the specific process for the solvent-free synthesis of acylglycerols.

G Start Start: Plan Lipase Esterification Q1 Is the substrate highly hydrophobic and product easy to separate? Start->Q1 Q2 Is the substrate a polar carbohydrate or sensitive compound? Q1->Q2 No A1 Choose Solvent-Free System Q1->A1 Yes Q3 Is the goal a simple, green process in water at scale? Q2->Q3 No A2 Choose Reactive NADES Q2->A2 Yes A3 Choose Aqueous Micellar System Q3->A3 Yes P1 Key Consideration: High stirring speed (>600 rpm) A1->P1 P2 Key Consideration: Beware of unexpected selectivity A2->P2 P3 Key Consideration: Requires designer surfactant (TPGS-750-M) A3->P3 End End: Proceed with Protocol P1->End P2->End P3->End

Diagram 1: Decision workflow for selecting a lipase-catalyzed esterification system.

G Start Start Synthesis S1 Charge Reactor with Fatty Acid & Glycerol Start->S1 S2 Add Immobilized Lipase S1->S2 S3 Stir at >600 rpm and Set Temperature S2->S3 S4 Monitor Reaction via Ping-Pong BiBi Kinetics S3->S4 S5 Achieve Target Selectivity (MAG, DAG, or TAG) S4->S5 S6 Filter to Recover Enzyme and Separate Products S5->S6 End End: Product Mixture S6->End Param1 Key Parameter: Fatty Acid:Glycerol Molar Ratio Param1->S1 Param2 Key Parameter: Stirring Speed Param2->S3

Diagram 2: Experimental workflow for solvent-free synthesis of acylglycerols.

Conclusion

Lipase-catalyzed esterification is a versatile and sustainable technology for synthesizing valuable fatty acid esters. The presented systems—solvent-free, NADES, and aqueous micellar—each offer distinct advantages and are suited for different substrate types and product goals. The success of these enzymatic processes hinges on the careful optimization of parameters such as molar ratios, mixing efficiency, and solvent composition. By leveraging the detailed protocols, optimized data, and decision tools provided in this document, researchers can effectively design and scale efficient and selective enzymatic synthesis routes for a wide array of applications in the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: 2-Butoxyethyl Oleate as a Polymer Additive Plasticizer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Butoxyethyl oleate is a chemical compound utilized as a plasticizer in polymer formulations. Plasticizers are additives that increase the flexibility, workability, and durability of polymers, primarily by reducing the intermolecular forces between polymer chains, which lowers the glass transition temperature (Tg) and imparts softness [1] [2]. The specific structure of this compound, combining an oleate ester with a 2-butoxyethoxy group, is designed to provide compatibility with various polymer systems and enhance processing characteristics.

The global plastic additives market is substantial and growing, with the plasticizers segment alone constituting approximately 26.3% of the total plastic additive market share [3]. This growth is driven by expanding applications in packaging, automotive, construction, and consumer goods industries. Within this market, there is a marked trend toward bio-based and non-phthalate plasticizers due to increasing regulatory pressures and consumer demand for safer, more sustainable materials [4] [5] [3]. This compound, as an oleic acid derivative, represents a potential candidate in this evolving landscape.

Material Properties and Specifications

The table below summarizes the fundamental identification and molecular properties of this compound as provided in the search results.

Table 1: Basic Properties of this compound

Property Value / Description Source
CAS Number 76902-32-4 [1]
Molecular Weight 199.27 g/mol [1]
Molecular Formula C₉H₁₃NO₂S [1]

Note: The provided molecular formula (C₉H₁₃NO₂S) appears inconsistent with the typical structure of an oleate ester and may indicate an error in the source data or a different specific isomer. Verification with primary chemical databases is strongly recommended.

Applications and Functional Benefits

Based on the general function of plasticizers and the chemistry of this compound, its primary applications and benefits are anticipated in the following sectors:

  • Polymer Flexibility and Processing: As a plasticizer, its primary function is to soften rigid polymers, making them more flexible and easier to process during operations like extrusion, calendaring, and molding [1] [2]. This reduces melt viscosity and lowers energy consumption during manufacturing.
  • Food Packaging Industry: Plasticizers like this compound are widely used in fresh food packaging materials, particularly in Polyvinyl Chloride (PVC) films, to impart the necessary softness and cling properties [1]. The suitability of a specific plasticizer for food contact must be verified against regional regulatory standards.
  • Coatings and Adhesives: In resin-based coatings, plasticizers improve film formation, enhance flexibility, and improve adhesion to substrates, helping to prevent the coating from becoming brittle and cracking [1] [4]. They serve a similar function in adhesive formulations.
  • Potential as a Bio-based Option: Given that oleic acid can be derived from plant oils, this compound has the potential to be developed as a bio-based plasticizer, aligning with market trends toward sustainable and renewable raw materials [4] [2].

Experimental Protocols

While specific protocols for this compound were not found, the following are standard methodologies for evaluating a plasticizer's performance in a polymer matrix, such as PVC. These protocols should be adapted as needed.

Protocol for Plasticizer Compatibility Testing

Objective: To determine the miscibility and exudation tendency of this compound in a host polymer.

  • Sample Preparation: Prepare a blend of the polymer (e.g., PVC resin) with this compound at a typical loading rate (e.g., 50-70 PHR). Mix thoroughly and process using a two-roll mill or a plastometer at a temperature of 160-180°C for 5-10 minutes.
  • Film Casting: Press the mixed compound into a thin film (~1 mm thickness) using a heated hydraulic press.
  • Conditioning: Condition the film samples in an oven at 70°C for 24 hours, followed by 24 hours at -10°C.
  • Visual Inspection: Examine the film surfaces under magnification for any signs of blooming (exudation of plasticizer to the surface) or spewing (gross incompatibility).
  • Gravimetric Analysis: Weigh the samples before and after conditioning to detect any significant weight loss, which would indicate plasticizer volatility.
Protocol for Evaluating Mechanical Properties

Objective: To quantify the effect of this compound on the tensile strength and elongation of the plasticized polymer.

  • Specimen Preparation: Mold the plasticized polymer compound into standardized dog-bone shapes according to ASTM D638.
  • Tensile Testing: Use a universal testing machine to perform tensile tests.
    • Clamp the specimen and apply a constant crosshead speed.
    • Record the stress-strain curve.
    • Calculate the Tensile Strength (stress at break), Elongation at Break (%), and Modulus of Elasticity from the generated data.
  • Data Analysis: Compare the results against an unplasticized control and other benchmark plasticizers.
Protocol for Glass Transition Temperature (Tg) Measurement

Objective: To measure the reduction in glass transition temperature, which is a direct indicator of plasticization efficiency.

  • Sample Preparation: Prepare a small, uniform sample of the plasticized polymer.
  • Differential Scanning Calorimetry (DSC):
    • Load the sample into the DSC instrument.
    • Run a heat-cool-heat cycle, for example, from -50°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere.
    • From the second heating scan, determine the Tg as the midpoint of the transition in the heat flow curve.
  • Interpretation: A greater depression of the Tg relative to the unplasticized polymer indicates higher plasticizer efficiency.

The following workflow summarizes the key stages of plasticizer evaluation:

G Start Start: Plasticizer Evaluation Comp Compatibility Test Start->Comp Mech Mechanical Properties Test Comp->Mech Compatible Report Final Application Recommendation Comp->Report Incompatible Tg Tg Measurement (DSC) Mech->Tg Analyze Analyze & Compare Performance Tg->Analyze Analyze->Report

Safety and Regulatory Considerations

  • Regulatory Status: Always consult current regional regulations (e.g., FDA in the U.S., EFSA in Europe, REACH) for the approved use of this compound, especially in applications involving food contact, medical devices, or children's products [3].
  • Migration Risk: As with any external plasticizer, there is a potential for migration and leaching over time, which can lead to product embrittlement and contamination of the surrounding environment [2]. Migration tests under simulated end-use conditions are critical.
  • Trend towards Safer Alternatives: The market is shifting away from traditional phthalates due to health and environmental concerns, creating opportunities for non-phthalate plasticizers like certain oleates [4] [5].

Conclusion

This compound serves as a functional plasticizer for enhancing polymer flexibility and processability, with relevant applications in packaging, coatings, and potentially as a bio-based option. However, these application notes are constrained by a significant lack of publicly available quantitative performance data and toxicological profiles. Consequently, thorough in-house experimental validation and regulatory due diligence are essential prerequisites before commercial implementation. Researchers are advised to contact chemical suppliers directly for the most current and comprehensive technical data sheets.

References

Comprehensive Technical Application Notes: 2-Butoxyethyl Oleate as a Specialty Lubricant

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Butoxyethyl Oleate

This compound is a synthetic ester derivative that has gained significant attention in specialized lubricant applications due to its unique combination of chemical properties and performance characteristics. This chemical compound, systematically known as 2-butoxyethyl (9Z)-octadec-9-enoate with CAS registry number 109-39-7, represents a specialized ester structure that integrates oleic acid's favorable lubricity with the solubility-enhancing butoxyethoxy segment [1]. The molecular architecture of this compound delivers exceptional surface activity and film-strengthening capabilities, making it particularly valuable in formulating advanced lubricant systems for demanding industrial, metalworking, and potentially specialized pharmaceutical manufacturing applications [2].

The compound's structure features a polar ester group that facilitates strong adsorption onto metal surfaces, while the long hydrocarbon chains provide effective separation of interacting surfaces. The presence of the butoxyethyl group significantly enhances solubility characteristics in various base oils and additive packages, allowing formulators to achieve homogeneous blends with other performance additives [3]. For researchers and scientists engaged in lubricant development and application engineering, understanding the structure-property relationships of this compound is essential for optimizing its performance in diverse operational environments, from industrial machinery to precision equipment in pharmaceutical manufacturing settings.

Chemical and Physical Properties

The functional characteristics of this compound as a lubricant component are direct manifestations of its fundamental chemical and physical properties. This monoester compound with molecular formula C₂₄H₄₆O₃ exhibits a balanced molecular architecture that confers favorable lubricating characteristics across a range of operating conditions [4] [1] [5]. The compound's specific property profile determines its behavior in lubricant formulations and influences parameters such as film strength, temperature stability, and surface interactions.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Unit Method/Conditions
CAS RN 109-39-7 - -
Molecular Formula C₂₄H₄₆O₃ - -
Molecular Weight 382.62 g/mol -
Density 0.893 g/cm³ at 20°C
Boiling Point 462.5 °C at 760 mmHg
Flash Point 168.5 °C Closed cup
Refractive Index 1.457 - n20/D
Vapor Pressure 9.81×10⁻⁹ mmHg at 25°C
Partition Coefficient (LogP) 7.38 - -

The relatively high molecular weight of 382.62 g/mol contributes to the compound's low volatility characteristics, as evidenced by the substantial boiling point of 462.5°C and minimal vapor pressure at ambient conditions [4] [5]. The elevated flash point of 168.5°C indicates commendable safety characteristics during storage and handling, particularly important in industrial settings where high-temperature operations may occur [5]. With a density of 0.893 g/cm³, the compound is slightly less dense than water, which influences its behavior in emulsion systems and separation characteristics in applications where water contact may occur.

The hydrophobic nature of this compound is reflected in its high calculated partition coefficient (LogP = 7.38), suggesting strong preference for organic phases [5]. This property significantly impacts the compound's environmental fate and must be considered when designing lubricant systems with specific environmental compatibility requirements. The relatively low refractive index (1.457) is characteristic of saturated and unsaturated ester compounds, providing a reference point for quality control and purity assessments during formulation processes [5].

Lubricant Formulation Applications

Metalworking Lubricants

The application of This compound in metalworking lubricants represents one of its most significant industrial uses, particularly in formulations requiring enhanced lubricity and surface activity. Experimental data and patent literature demonstrate that this oleate ester functions effectively as both a lubricity improver and a surface modifier in various metal processing operations, including rolling, cutting, grinding, and drilling applications [2] [3]. The compound's molecular structure enables effective reduction of friction and wear between tooling and workpiece surfaces, thereby improving finish quality and extending tool service life.

In specific patent documentation (US4585565A), alkoxyalkyl esters including this compound have been incorporated into metalworking lubricant compositions comprising mineral oil bases with the ester component serving as a performance-enhancing additive [2]. These formulations typically contain between 5-30% of the ester component in combination with other additives such as extreme pressure agents, corrosion inhibitors, and emulsifiers to create comprehensive lubricant systems capable of meeting demanding manufacturing specifications. The unique attribute of this compound in these applications is its ability to maintain effective lubricating films under both boundary and hydrodynamic lubrication regimes, making it particularly valuable in metal forming operations where load conditions vary significantly.

Formulation Example: Basic Metalworking Fluid Concentrate

  • Mineral oil base: 60-70% (e.g., Group I or II mineral oil)
  • This compound: 15-25% (primary lubricity agent)
  • Emulsifier system: 8-12% (typically nonionic surfactants)
  • Extreme pressure additive: 3-5% (e.g., sulfurized compounds)
  • Corrosion inhibitor: 1-2% (e.g., carboxylic acids or amines)
  • Antioxidant: 0.5-1% (e.g., phenolic or amine-type)

This concentrate is typically diluted with water at ratios between 1:10 to 1:30 for final application, depending on the specific metalworking operation and severity of conditions [2]. The This compound component provides significant improvements in emulsion stability compared to simple mineral oil systems, while delivering superior lubricity that translates to reduced energy consumption, improved surface finishes, and extended tool life in industrial operations.

Synthetic and Bio-based Lubricant Systems

The growing emphasis on sustainability and environmental compatibility in industrial lubricants has driven increased interest in ester-based formulations, where this compound serves as a valuable component. Within the broader category of fatty acid esters, this compound offers formulation scientists a balance between performance characteristics and practical handling properties [3]. Industry literature categorizes this compound within the family of mono-esters derived from oleic acid, noting its particular effectiveness in applications requiring a combination of excellent lubricity, manageable viscosity, and good surface wetting characteristics.

When compared to other esters commonly employed in lubricant applications, this compound occupies a specific performance niche. The following table compares key properties of this compound with other commonly used ester base stocks and additives:

Table 2: Comparison of this compound with Other Lubricant Esters

Ester Type Viscosity @ 40°C (mm²/s) Viscosity Index Pour Point (°C) Key Characteristics Typical Applications
This compound ~15-20 (est.) >200 (est.) <-20 (est.) Excellent lubricity, good solubility Metalworking, rolling oils
2-Ethylhexyl oleate [3] 10 >220 <-30 Low odor, high lubricity Aluminum processing, cutting fluids
Isotridecyl stearate [3] 16 ~180 (est.) <-15 High flash point, thermal stability Industrial gear oils
Diisotridecyl adipate [3] 30 ~150 (est.) <-50 Excellent low temp properties Automotive, industrial lubricants
Trimethylolpropane trioleate [3] 45 >200 <-30 High stability, low volatility Rolling applications, HT greases

The distinctive property profile of this compound positions it as an effective lubricity enhancer across diverse application temperatures while maintaining compatibility with both mineral oil and synthetic base stocks. Technical data suggests that esters of oleic acid, including this compound, demonstrate particularly favorable viscosity-temperature relationships (high viscosity index) compared to many mineral oil base stocks, contributing to more consistent lubricating performance across operational temperature ranges [3]. This characteristic is especially valuable in applications such as chain oils, gear lubricants, and hydraulic fluids where equipment may experience significant temperature variations during operation.

Experimental Protocols and Testing Methodologies

Emulsion Stability Testing Protocol

Emulsion stability is a critical performance parameter for metalworking fluids containing this compound, as it directly influences product shelf life and application performance. This protocol outlines a standardized methodology for evaluating the emulsion stability of lubricant formulations incorporating this compound as a key component.

Materials and Equipment

  • Lubricant concentrate containing this compound (15-25%)
  • Deionized water
  • Graduated cylinders (100 mL with ground glass stoppers)
  • Constant temperature water bath (±1°C control)
  • Turbidity meter or spectrophotometer
  • pH meter
  • Centrifuge with controlled temperature capability

Procedure

  • Prepare a 5% dilution of the lubricant concentrate in deionized water at 25°C using a magnetic stirrer set at 500 rpm for 5 minutes.
  • Transfer 100 mL of the emulsion to a graduated cylinder, record initial turbidity and pH values.
  • Place cylinders in a constant temperature water bath maintained at 20°C, 40°C, and 55°C for evaluation of temperature effects.
  • Record observations at 1, 4, 8, and 24-hour intervals for:
    • Phase separation (mL of separated oil or cream layer)
    • Turbidity changes (NTU units)
    • pH variation
  • For accelerated stability testing, subject emulsion samples to centrifugation at 3000 rpm for 30 minutes at 25°C, then measure percentage phase separation.
  • Repeat the entire procedure at water hardness levels of 50 ppm, 150 ppm, and 300 ppm (as CaCO₃) to evaluate hardness tolerance.

Acceptance Criteria

  • Excellent stability: <1% separation after 24 hours at 55°C
  • Good stability: 1-3% separation after 24 hours at 55°C
  • Marginal stability: 3-5% separation after 24 hours at 55°C
  • Unacceptable: >5% separation after 24 hours at 55°C

Formulations containing This compound typically demonstrate enhanced emulsion stability compared to simple mineral oil systems due to the surfactant-like character of the butoxyethoxy group, which facilitates formation of more stable oil-in-water emulsions [2].

Extreme Pressure (EP) and Antiwear Testing

The lubricity-enhancing properties of this compound can be quantitatively evaluated using standardized extreme pressure and antiwear testing protocols. These tests provide critical data on the compound's performance under boundary lubrication conditions where surface contact occurs between opposing asperities.

Four-Ball Wear Test Protocol

  • Equipment Setup: Configure Four-Ball Wear tester according to ASTM D4172 standards.
  • Test Conditions:
    • Load: 40 kg, 60 kg, 80 kg, 100 kg (progressive loading)
    • Speed: 1200 rpm ± 60 rpm
    • Temperature: 75°C ± 2°C
    • Duration: 60 minutes ± 1 minute
    • Steel balls: 12.7 mm diameter, AISI E-52100 steel, Rockwell C hardness 64-66
  • Procedure:
    • Clean all test components thoroughly with petroleum ether followed by acetone.
    • Position one steel ball in the driving collet and three stationary balls locked in position in the ball pot.
    • Add 10 mL of test lubricant (formulation containing this compound) to cover the stationary balls.
    • Apply specified load and run test for predetermined duration at controlled temperature.
    • After test completion, carefully disassemble apparatus, clean wear scars, and measure wear scar diameters on the three stationary balls using an optical microscope.
    • Calculate mean wear scar diameter (MWD) and standard deviation.
  • Data Analysis:
    • Compare MWD values for formulations with and without this compound.
    • Calculate percentage wear reduction using the formula: % Reduction = [(MWD₀ - MWD₁)/MWD₀] × 100
    • Perform metallurgical examination of wear scars using scanning electron microscopy to characterize wear mechanisms.

The extreme pressure performance can be further evaluated using the Four-Ball EP test (ASTM D2783) to determine the weld point and load-wear index, providing critical data on the maximum load-carrying capacity of lubricant formulations containing this compound [2].

G Four-Ball Wear Test Methodology cluster_1 Experimental Phase cluster_2 Data Collection Start Start Setup Setup Start->Setup TestPrep TestPrep Setup->TestPrep Execution Execution TestPrep->Execution Analysis Analysis Execution->Analysis Data Data Analysis->Data WearScar Wear Scar Diameter Measurement Analysis->WearScar LoadCap Load-Carrying Capacity Analysis->LoadCap Friction Friction Coefficient Monitoring Analysis->Friction End End Data->End

Corrosion Prevention Testing

Corrosion inhibition is a critical secondary function of lubricant formulations, particularly in metalworking applications where processed components may be stored before further processing. This protocol evaluates the corrosion prevention capabilities of formulations containing this compound.

Humidity Cabinet Testing (ASTM D1748)

  • Prepare metal coupons (cast iron, steel, aluminum, brass) according to standard dimensions and surface finish specifications.
  • Clean coupons thoroughly to remove any protective oils or surface contaminants.
  • Apply test lubricant to coupons by dipping, ensuring complete coverage, then drain excess fluid.
  • Place coupons in humidity cabinet maintained at 49°C ± 1°C with 95-100% relative humidity.
  • Position coupons at a 15-30° angle from vertical to allow condensate runoff.
  • Examine coupons at 24-hour intervals for signs of corrosion, rust formation, or staining.
  • Document results visually and numerically using standardized rating scales.

Formulations containing This compound typically demonstrate enhanced corrosion protection compared to base mineral oils alone, attributable to the compound's ability to form more continuous and adherent protective films on metal surfaces [2].

Structure-Activity Relationship Analysis

The lubrication efficacy of this compound can be fundamentally understood through analysis of its molecular structure and how specific components contribute to its performance characteristics. The compound's architecture consists of three key domains that synergistically contribute to its lubricating properties.

Molecular Domain Analysis

  • Oleate moiety: The C18 unsaturated hydrocarbon chain derived from oleic acid provides the primary hydrophobic character and determines the compound's viscosity characteristics. The cis-double bond at the 9-position introduces a molecular kink that prevents tight crystalline packing, resulting in a low pour point and improved fluidity at reduced temperatures. This structural feature enhances the compound's performance in applications requiring operation across wide temperature ranges [3].

  • Ester linkage: The polar carbonyl group serves as a strong adsorption site for metal surfaces, facilitating the formation of oriented molecular films that effectively separate interacting surfaces. This molecular orientation creates a protective boundary layer that reduces both friction and wear under high-load conditions. The ester functionality also contributes to the compound's inherent biodegradability, an increasingly important consideration in environmentally sensitive applications [3].

  • Butoxyethoxy segment: This portion of the molecule dramatically influences solubility characteristics and surface activity. The oxygen atoms within this segment introduce mild polarity that enhances compatibility with both polar additives and non-polar base oils. This segment also contributes to the compound's effectiveness in stabilizing oil-water interfaces in emulsion systems, making it particularly valuable in metalworking fluid applications [2].

G Structure-Activity Relationship of this compound cluster_1 Molecular Domains cluster_2 Functional Properties Oleate Oleate Moiety (C18 unsaturated chain) LowTemp Low Temperature Fluidity Oleate->LowTemp Ester Ester Linkage (Polar carbonyl group) Adsorption Metal Surface Adsorption Ester->Adsorption Butoxy Butoxyethoxy Segment (Solubility modifier) Solubility Enhanced Solubility in Base Oils Butoxy->Solubility Emulsion Emulsion Stabilization Butoxy->Emulsion

The synergistic combination of these structural elements positions this compound as a versatile lubricant additive capable of addressing multiple performance requirements simultaneously. The molecule's architecture enables it to function effectively as a polarity modifier, film strength enhancer, and viscosity modifier within diverse lubricant systems. Understanding these fundamental structure-activity relationships enables formulators to more effectively select this compound for specific application requirements and to optimize its concentration relative to other formulation components.

Conclusion and Future Perspectives

This compound represents a versatile ester-based additive that continues to find application in specialized lubricant formulations where balanced performance characteristics are required. The compound's unique molecular structure delivers a combination of lubricity, solubility enhancement, and surface activity that distinguishes it from simpler ester compounds. As lubricant technology evolves toward more sustainable and environmentally compatible formulations, the position of this compound and similar esters appears increasingly favorable due to their inherent biodegradability and potential derivation from renewable resources [3].

Future development opportunities for this compound applications include more specialized high-performance synthetic blends where its solubility-enhancing characteristics can improve the dispersion of advanced additive packages. Additionally, the compound's surface activity and film-forming capabilities suggest potential in emerging application areas such as synthetic compressor oils, biodegradable hydraulic fluids, and specialized greases for extreme conditions. Further research into molecular analogs with modified chain architectures may yield derivatives with optimized performance profiles for specific application requirements, potentially expanding the utility of this chemistry platform across broader segments of the lubricants market.

References

Comprehensive Application Notes & Protocols: Novozym 435 Enzymatic Synthesis of Oleate Esters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Novozym 435 and Its Applications

Novozym 435 is a commercially available immobilized lipase produced by Novozymes that has become one of the most widely used commercial biocatalysts in both academic and industrial settings. This robust enzyme formulation is based on lipase B from Candida antarctica (CALB) immobilized via interfacial activation on a macroporous support resin known as Lewatit VP OC 1600, which consists of poly(methyl methacrylate) crosslinked with divinylbenzene [1]. The exceptional versatility of Novozym 435 stems from the unique properties of CALB, which features a Ser-His-Asp catalytic triad in its active site and a very small lid that is unable to fully seclude the active center, making it an interfacial enzyme that retains its capacity to be adsorbed on hydrophobic surfaces while being easier to handle than other lipases with stronger tendencies to form dimeric aggregates [1].

The application of Novozym 435 in synthesizing oleate esters represents a significant advancement in green chemistry approaches for producing valuable esters used in pharmaceuticals, cosmetics, flavorings, and fragrance industries. Unlike conventional chemical synthesis that often requires high temperatures, harsh conditions, and generates unwanted byproducts, Novozym 435 catalyzes esterification and transesterification reactions under mild conditions with exceptional regioselectivity and minimal side reactions [2] [3]. This enzymatic approach aligns with the growing demand for sustainable and environmentally friendly manufacturing processes in the pharmaceutical and cosmetic industries, where product purity and biocompatibility are paramount concerns.

Novozym 435 Composition and Mechanism

Biochemical Characteristics

Table 1: Novozym 435 Composition and Properties

Component Specification Functional Significance
Enzyme Lipase B from Candida antarctica (CALB) 33 kDa molecular weight, pI 6.0, Ser-His-Asp catalytic triad
Support Material Lewatit VP OC 1600 Macroporous poly(methyl methacrylate) crosslinked with divinylbenzene
Immobilization Method Interfacial activation Orientation of active site toward solution while anchored to support
Active Form Open conformation with exposed active site Maintains catalytic activity in non-aqueous environments

The catalytic mechanism of Novozym 435 involves the characteristic interfacial activation of lipases, where the enzyme's active site becomes exposed and activated at the interface between hydrophobic and hydrophilic phases. CALB possesses a minimal lid structure that differentiates it from other lipases; while it retains the capacity for interfacial activation, its small lid cannot fully enclose the active center, making it more readily accessible to substrates without requiring extensive conformational changes [1]. This structural feature contributes to the enzyme's exceptional stability and broad substrate specificity, enabling it to catalyze various reactions including esterification, transesterification, acidolysis, and aminolysis with high efficiency.

Materials and Equipment

Chemical Reagents
  • Substrates: Oleic acid (≥99% purity), various alcohols (oleyl alcohol, benzyl alcohol, quercetin, etc.), methyl oleate for transesterification reactions
  • Solvents: n-Hexane (anhydrous, ≥99%), toluene, isooctane, acetonitrile (HPLC grade for analysis)
  • Catalyst: Novozym 435 (Novozymes, stored dry at 4°C)
  • Drying Agent: Molecular sieves (3Å or 4Å, activated at 300°C for 3 hours)
  • Analysis Standards: Authentic samples of target esters for calibration curves
Equipment and Instruments
  • Reaction System: Thermostatted shaking incubator or magnetic stirrer with temperature control
  • Water Removal: Reflux condenser with molecular sieve trap or vacuum evaporation system
  • Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Design and Setup

General Reaction Setup

Table 2: Standard Reaction Setup for Oleate Ester Synthesis

Component Specification Notes
Reaction Vessel 25-50 mL sealed glass reactor With sampling ports and condenser
Temperature Control 40-90°C Optimized for specific substrate combination
Agitation 150-200 rpm Sufficient to maintain catalyst suspension
Atmosphere Inert nitrogen or argon Prevents oxidation of unsaturated fatty acids
Water Control Molecular sieves (1.0 g/10 mL solvent) Critical for equilibrium shift toward ester formation

The experimental workflow for Novozym 435-catalyzed synthesis of oleate esters follows a systematic approach to ensure reproducibility and optimal yields. Proper substrate preparation is essential, particularly for alcohols and acids with limited solubility in nonpolar solvents. For solid substrates like quercetin, preliminary dissolution in co-solvents may be required [3]. The sequential addition of components typically begins with the solvent, followed by substrates, and finally the enzyme catalyst to initiate the reaction. Sampling intervals should be established at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor reaction progress and determine kinetics.

ReactionWorkflow Start Start Reaction Setup Prep Substrate Preparation Start->Prep Setup Reactor Assembly Prep->Setup Add Add Components: - Solvent - Substrates - Catalyst Setup->Add Conditions Set Reaction Conditions: - Temperature - Agitation - Atmosphere Add->Conditions Monitor Monitor Reaction Progress Conditions->Monitor Monitor->Monitor Repeat until completion Sample Sample Analysis Monitor->Sample Stop Terminate Reaction Sample->Stop Purify Product Purification Stop->Purify Analyze Product Characterization Purify->Analyze End End Protocol Analyze->End

Figure 1: Experimental Workflow for Novozym 435-Catalyzed Ester Synthesis

Optimization Parameters and Conditions

Critical Reaction Parameters

Table 3: Optimization Parameters for Oleate Ester Synthesis

Parameter Optimal Range Effect on Yield Experimental Evidence
Enzyme Loading 6-10 mg/mL Increase from 31% to 61% yield (2 to 6 mg/mL) [2]
Temperature 40-90°C Higher temperatures increase rate but risk enzyme denaturation [4] [2]
Substrate Molar Ratio 1:1 to 5:1 (acid:alcohol) 5:1 ratio optimal for transesterification (61% yield) [2]
Reaction Time 8-24 hours Time-dependent increase to plateau (92% maximum yield) [2]
Molecular Sieves 1.0 g/10 mL solvent Increase yield from 22% to 61% [2]
Solvent n-Hexane > isooctane > toluene n-Hexane yielded 61% compared to 44% for isooctane [2]
Agitation Speed 150-200 rpm Maintains suspension without damaging catalyst [2]

Systematic optimization of reaction parameters is essential for achieving high yields in Novozym 435-catalyzed synthesis of oleate esters. The solvent system profoundly influences enzyme activity and stability, with nonpolar solvents like n-hexane typically yielding the best results due to their ability to maintain essential water layers around the enzyme while facilitating substrate diffusion [2]. The molar ratio of substrates significantly affects reaction equilibrium, with excess acyl donor (5:1 ratio) driving transesterification toward completion by shifting reaction equilibrium according to Le Chatelier's principle [2]. Water activity controlled by molecular sieves is particularly critical for esterification reactions, where removal of water byproduct enhances conversion rates.

Detailed Experimental Protocols

Protocol 1: Esterification of Oleic Acid with Oleyl Alcohol

Objective: Synthesis of oleyl oleate wax ester via direct esterification catalyzed by Novozym 435 [4].

Reagents:

  • Oleic acid (1.0 mmol)
  • Oleyl alcohol (1.0 mmol)
  • Novozym 435 (9.9 wt.% relative to total substrates)
  • n-Hexane (anhydrous, 10 mL)
  • Molecular sieves (3Å, 1.0 g)

Procedure:

  • Activate molecular sieves by heating at 300°C for 3 hours and cool in a desiccator.
  • Charge the reaction vessel with oleic acid and oleyl alcohol in stoichiometric 1:1 molar ratio.
  • Add anhydrous n-hexane as reaction medium to dissolve substrates.
  • Introduce activated molecular sieves (1.0 g per 10 mL solvent) to control water content.
  • Add Novozym 435 (9.9 wt.% of total substrates) to initiate the reaction.
  • Set temperature to 90°C and agitation speed to 150-200 rpm for 8 hours.
  • Monitor reaction progress by TLC (hexane:ethyl acetate, 9:1) or GC analysis.
  • Terminate reaction by filtering off enzyme and molecular sieves.
  • Concentrate under vacuum and purify product by silica gel chromatography.
  • Characterize product by FTIR, NMR, and ESI-MS [4].

Expected Outcome: This protocol typically yields 86% oleyl oleate with characteristic FTIR peaks at 1740 cm⁻¹ (ester C=O stretch), 1170 cm⁻¹ (C-O stretch), and NMR signals at δ 4.05 (t, -COO-CH₂-), 2.30 (t, -CH₂-COO-), 1.25-1.60 (m, aliphatic chains), 0.88 (t, terminal CH₃) [4].

Protocol 2: Transesterification of Methyl Oleate with Benzyl Alcohol

Objective: Synthesis of benzyl oleate via transesterification using Novozym 435 [2] [5].

Reagents:

  • Methyl oleate (5.0 mmol)
  • Benzyl alcohol (1.0 mmol)
  • Novozym 435 (6 mg/mL reaction volume)
  • n-Hexane (anhydrous, 10 mL)
  • Molecular sieves (3Å, 1.0 g)

Procedure:

  • Prepare reaction mixture by dissolving methyl oleate and benzyl alcohol in 5:1 molar ratio in n-hexane.
  • Add activated molecular sieves (1.0 g per 10 mL solvent) to the reaction vessel.
  • Introduce Novozym 435 at loading of 6 mg/mL reaction volume.
  • Maintain temperature at 40°C with agitation at 150 rpm for 24 hours.
  • Withdraw aliquots at regular intervals for GC-MS analysis.
  • Filter the reaction mixture to recover enzyme for reuse.
  • Wash catalyst with n-hexane for subsequent reuse cycles.
  • Concentrate filtrate under reduced pressure.
  • Purify product by flash chromatography using hexane:ethyl acetate gradient.
  • Analyze product by GC-MS, NMR, and FTIR spectroscopy.

Expected Outcome: This transesterification protocol typically achieves 61% yield of benzyl oleate under optimized conditions. The product shows characteristic MS molecular ion peak at m/z 316 [M]⁺ and NMR signals at δ 7.35 (m, aromatic H), 5.15 (s, -O-CH₂-Ph), 5.35 (m, -CH=CH-), 2.30 (t, -CH₂-COO-), 1.25-1.60 (m, aliphatic chains), 0.88 (t, terminal CH₃) [2].

Protocol 3: Enzymatic Acylation of Quercetin with Oleic Acid

Objective: Synthesis of quercetin oleate esters using Novozym 435 for enhanced lipophilicity [3].

Reagents:

  • Quercetin (1.0 mmol)
  • Oleic acid (variable molar ratios 1:1 to 1:3)
  • Novozym 435 (10 wt.% relative to quercetin)
  • Tert-butanol (10 mL)
  • Molecular sieves (3Å, 1.0 g)

Procedure:

  • Dissolve quercetin in tert-butanol with gentle heating if necessary.
  • Add oleic acid at predetermined molar ratio (1:1 to 1:3 quercetin:oleic acid).
  • Introduce molecular sieves (1.0 g per 10 mL solvent) to control water activity.
  • Add Novozym 435 (10 wt.% relative to quercetin) to initiate reaction.
  • Maintain temperature at 60°C with agitation at 180 rpm for 48-72 hours.
  • Monitor reaction by TLC (chloroform:methanol, 9:1) and HPLC.
  • Filter to recover enzyme and concentrate under reduced pressure.
  • Purify products by preparative HPLC or silica gel chromatography.
  • Characterize acylated derivatives by UPLC-ESI-MS and ¹H NMR.
  • Determine partition coefficients (log P) to confirm enhanced lipophilicity.

Expected Outcome: This protocol produces quercetin 4'-oleate, quercetin 3',4'-dioleate, and quercetin 7,3',4'-trioleate with significantly increased lipophilicity (152% increase) compared to native quercetin, confirmed by TLC mobility and calculated partition coefficients. The regioselectivity depends on substrate molar ratio, with higher oleic acid proportions favoring multi-acylated products [3].

Analytical Methods and Characterization

Product Identification and Quantification
  • Thin-Layer Chromatography (TLC): Use silica gel plates with hexane:ethyl acetate (9:1 to 4:1) mobile phase. Visualize with vanillin-sulfuric acid reagent (pink to purple spots for esters).
  • Gas Chromatography (GC): Employ DB-5 capillary column (30 m × 0.25 mm × 0.25 μm), FID detector, temperature program 150°C to 300°C at 10°C/min. Use methyl heptadecanoate as internal standard.
  • GC-Mass Spectrometry: Similar column as GC, electron ionization at 70 eV, scan range m/z 50-600.
  • FTIR Spectroscopy: Analyze functional groups with characteristic ester peaks at 1740-1730 cm⁻¹ (C=O stretch), 1250-1150 cm⁻¹ (C-O stretch), and absence of broad O-H stretch at 3300-2500 cm⁻¹.
  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic signals for oleate esters at δ 0.88 (t, terminal CH₃), 1.25-1.30 (m, aliphatic chain), 2.00 (m, -CH₂-CH=CH-), 2.30 (t, -CH₂-COO-), 4.05 (t, -O-CH₂- for oleyl oleate), 5.15 (s, -O-CH₂-Ph for benzyl oleate), 5.35 (m, -CH=CH-).
  • UPLC-ESI-MS: For polar esters like quercetin oleates, use C18 column (100 × 2.1 mm, 1.7 μm) with water-acetonitrile gradient + 0.1% formic acid, negative ion mode for [M-H]⁻ detection.

Reaction Mechanism and Enzyme Kinetics

The catalytic mechanism of Novozym 435 follows the classic ping-pong bi-bi mechanism characteristic of lipases, with the formation of an acyl-enzyme intermediate. The process begins with the nucleophilic attack by the serine residue in the active site on the carbonyl carbon of the acid or ester substrate, leading to the formation of a tetrahedral intermediate stabilized by the oxyanion hole. This collapses to form the acyl-enzyme complex with release of alcohol or water. The nucleophilic alcohol then attacks the acyl-enzyme complex, forming another tetrahedral intermediate that collapses to release the ester product and regenerate the free enzyme [2].

ReactionMechanism Enzyme Free Enzyme E-OH Tetrahedral1 Tetrahedral Intermediate 1 Enzyme->Tetrahedral1 Acid Binding AcylEnzyme Acyl-Enzyme Intermediate E-O-C=O-R Tetrahedral2 Tetrahedral Intermediate 2 AcylEnzyme->Tetrahedral2 Alcohol Binding Tetrahedral1->AcylEnzyme Release Water Tetrahedral2->Enzyme Enzyme Regeneration Ester Ester Product R-C=O-OR' Tetrahedral2->Ester Product Release Acid Acid Substrate R-COOH Acid->Tetrahedral1 Nucleophilic Attack Alcohol Alcohol Substrate R'-OH Alcohol->Tetrahedral2 Nucleophilic Attack

Figure 2: Catalytic Mechanism of Novozym 435 in Ester Synthesis

The kinetic parameters of Novozym 435-catalyzed reactions are influenced by multiple factors including substrate specificity, solvent system, temperature, and water activity. The enzyme exhibits Michaelis-Menten kinetics with apparent Km values typically in the millimolar range for most fatty acid and alcohol substrates. The temperature optimum for CALB in Novozym 435 is typically between 60-90°C, with excellent thermal stability maintained up to 90°C for several hours [4] [2]. The regioselectivity of the enzyme is particularly valuable in synthetic applications, as demonstrated in the acylation of quercetin where specific hydroxyl groups are modified while others remain unaffected [3].

Troubleshooting and Common Issues

  • Low Conversion Yields: Ensure proper dehydration of reaction system with freshly activated molecular sieves. Verify enzyme activity with standard reaction. Check substrate purity and consider increasing enzyme loading to 8-10 mg/mL.
  • Enzyme Deactivation: Avoid temperatures above 90°C for extended periods. Prevent exposure to polar solvents like DMSO, DMF, ethanol which can strip essential water from enzyme. Implement gradual heating rather than direct exposure to high temperatures.
  • Product Inhibition: For reactions showing initial rapid conversion followed by plateau, consider fed-batch addition of substrates or in-situ product removal techniques.
  • Catalyst Reuse: Filter enzyme carefully after each run, wash with anhydrous n-hexane, and store dry at 4°C. Monitor activity decline over multiple cycles (typically 5-10 cycles possible with 10-20% activity loss per cycle).
  • Emulsion Formation: During workup, if emulsions form between organic and aqueous phases, add saturated NaCl solution or centrifuge to break emulsion.

Applications in Pharmaceutical and Cosmetic Industries

The synthesis of oleate esters using Novozym 435 has significant applications in pharmaceutical and cosmetic formulations. Quercetin oleate esters demonstrate enhanced lipophilicity and stability, making them suitable for topical applications where increased skin permeability is desired [3]. Oleyl oleate serves as an excellent emollient and skin-conditioning agent in cosmetic products, providing smooth texture without greasiness. Benzyl oleate finds application as a fixative in fragrance formulations, extending the longevity of scent profiles. The regioselective acylation capability of Novozym 435 enables modification of polyfunctional compounds like flavonoids while preserving their bioactive cores, facilitating the development of prodrugs with improved pharmacokinetic properties.

The thermal stability of enzymatically synthesized pyrrole esters has been confirmed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), showing decomposition temperatures above 200°C for most oleate esters [2] [5]. This thermal robustness expands their application potential to processes requiring elevated temperatures, such as hot-melt extrusion in pharmaceutical formulation or high-temperature processing in cosmetic manufacturing.

Conclusion

Novozym 435-catalyzed synthesis of oleate esters represents a sustainable and efficient approach for producing valuable esters with applications across pharmaceutical, cosmetic, and fragrance industries. The protocols outlined in this document provide researchers with detailed methodologies for implementing these enzymatic transformations with predictable outcomes. The optimization parameters and troubleshooting guidelines address common challenges encountered during process development. As green chemistry continues to gain importance in industrial processes, Novozym 435 stands as a robust and versatile biocatalyst that combines the specificity of enzymatic catalysis with the practical advantages of heterogeneous catalyst systems, enabling precise synthesis of oleate esters under mild conditions with minimal environmental impact.

References

Chemical Identity and Basic Properties of 2-Butoxyethyl Oleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical properties of 2-butoxyethyl oleate identified from the search results [1] [2] [3].

Property Value
Common Name This compound
CAS Number 109-39-7
Molecular Formula C₂₄H₄₆O₃
Molecular Weight 382.62 g/mol
Density 0.893 g/cm³
Boiling Point 462.5 °C at 760 mmHg
Flash Point 168.5 °C
Refractive Index 1.457 [1] / 1.455 (lit.) [2]
Synonyms Ethyleneglycol monobutyl ether oleate; Butyl cellosolve oleate; 9-Octadecenoic acid (Z)-, 2-butoxyethyl ester [2] [3]

Emollient Esters in Cosmetics: Key Evaluation Parameters

While specific data for this compound is scarce, one study provides a framework for evaluating the physiochemical properties of emollient esters in general [4]. The following diagram outlines the key properties and their relationships that are critical for assessing emollient performance.

EmollientEval Key Emollient Evaluation Parameters Emollient Esters Emollient Esters Physicochemical Properties Physicochemical Properties Emollient Esters->Physicochemical Properties Spreading Value Spreading Value Physicochemical Properties->Spreading Value Viscosity Viscosity Physicochemical Properties->Viscosity Surface Tension Surface Tension Physicochemical Properties->Surface Tension Contact Angle Contact Angle Physicochemical Properties->Contact Angle Dielectric Constant Dielectric Constant Physicochemical Properties->Dielectric Constant Refractive Index Refractive Index Physicochemical Properties->Refractive Index Sensory: Initial Spread Sensory: Initial Spread Spreading Value->Sensory: Initial Spread Viscosity->Sensory: Initial Spread Surface Tension->Sensory: Initial Spread Contact Angle->Sensory: Initial Spread Sensory: Residue & After-Feel Sensory: Residue & After-Feel Dielectric Constant->Sensory: Residue & After-Feel Sensory: Perceived Shine Sensory: Perceived Shine Refractive Index->Sensory: Perceived Shine

Diagram Title: Emollient Property-Sensory Relationship Map

Proposed Experimental Protocol for Emollient Characterization

Based on the general methodologies for emollient testing, here is a detailed protocol that can be adapted to characterize this compound [4].

EmollientProtocol Emollient Characterization Workflow Sample Preparation Sample Preparation In Vitro Analysis In Vitro Analysis Sample Preparation->In Vitro Analysis Spreading Measurement Spreading Measurement In Vitro Analysis->Spreading Measurement  Artificial Skin Membrane Surface Tension Surface Tension In Vitro Analysis->Surface Tension  Pendant Drop Method Contact Angle Contact Angle In Vitro Analysis->Contact Angle  Silicone Substrate Viscosity Viscosity In Vitro Analysis->Viscosity  Viscometer Dielectric Constant Dielectric Constant In Vitro Analysis->Dielectric Constant  10-KHz Meter Refractive Index Refractive Index In Vitro Analysis->Refractive Index  Refractometer Data Collection Data Collection In Vitro Analysis->Data Collection In Vivo Sensory Panel In Vivo Sensory Panel Data Collection->In Vivo Sensory Panel Sensory Evaluation Sensory Evaluation In Vivo Sensory Panel->Sensory Evaluation  n=12 Panelists Correlation Analysis Correlation Analysis Sensory Evaluation->Correlation Analysis Final Emollient Profile Final Emollient Profile Correlation Analysis->Final Emollient Profile

Diagram Title: Emollient Testing Protocol Flowchart

Detailed Methodology [4]:

  • Spreading Measurement

    • Principle: Measures a molecule's ability to expand on a surface, influenced by molecular weight and viscosity.
    • Procedure:
      • Hydrate an artificial skin membrane in a humidity chamber (15% glycerin, 85% water) for 24 hours.
      • Using an electronic pipette, place a 10-µL sample of this compound onto the membrane.
      • Measure the spreading area (in mm²) after 10 minutes.
      • Perform the measurement in triplicate and repeat for a total of six replicates.
  • Surface Tension

    • Principle: Quantifies the attractive intermolecular forces within the ester.
    • Procedure: Measure via the pendant drop method using a manual disposable syringe with a 1-mm diameter needle. Report the average of 20 trials at 21–23°C and 24–35% relative humidity.
  • Contact Angle

    • Principle: Assesses the wetting tendency of the emollient on a solid surface.
    • Procedure:
      • Place a 0.02-inch thick silicone substrate on a glass slide.
      • Dispense a 5±2 µL droplet of this compound.
      • Measure the static contact angle automatically every 5 seconds. The initial contact angle is estimated at ~1 second, and the final angle at 5 minutes.
      • Report the average of 10 trials (five trials on two different silicone sheets).
  • Viscosity

    • Principle: Determines the flow resistance of the Newtonian ester fluid.
    • Procedure: Measure using a viscometer with a small sample adapter and an appropriate spindle (e.g., spindle 21, sample chamber 13R) at a set shear rate (e.g., 93 sec⁻¹). Report viscosity in centipoise (cP).
  • In Vivo Sensory Evaluation

    • Procedure:
      • Recruit a panel of 12 participants.
      • Apply one drop of neat this compound to the volar forearm of each panelist.
      • Instruct panelists to spread the ester into the skin until fully absorbed.
      • Panelists rank sensory parameters on a scale of 1-10 (arbitrary units). Parameters include:
        • Initial Spreading: Ease of absorption.
        • Skin Feel After Application: Perception of how light or heavy it feels.
        • Shine: Amount of gloss imparted to the skin.
        • Residue After Spreading: Amount of perceived residue.
        • After-Feel Upon Absorption: Tactile perception after absorption (e.g., dryness, tackiness).

Key Information Limitations and Next Steps

The primary limitation is the lack of publicly available, specific performance data for this compound. The properties that make it functional as an emollient are not detailed in the search results.

To proceed with your research and development, I suggest you:

  • Contact Suppliers Directly: Reach out to the manufacturers and suppliers listed in the search results (e.g., [1] [3]). They often possess technical data sheets (TDS) and safety data sheets (SMS) with detailed application notes that are not published openly.
  • Consult Specialized Databases: Access scientific databases like SciFinder or PubMed (which indexed one of the search results [5]) for peer-reviewed articles on the ester's formulation performance.
  • Perform Empirical Testing: Use the experimental protocol provided above to characterize a sample of this compound in your own laboratory, generating the necessary data for your application notes.

References

Comprehensive Application Notes and Protocols: Enzymatic Synthesis of 2-Butoxyethyl Oleate Using Immobilized Lipase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Butoxyethyl oleate is a commercially valuable ester compound with widespread applications in pharmaceutical formulations, cosmetic products, and specialty chemicals. This ester serves as an effective emollient and solubilizer in topical drug delivery systems and cosmetic products due to its excellent spreading characteristics and compatibility with various active ingredients. The enzymatic synthesis of this compound using immobilized lipase represents a green chemistry approach that offers significant advantages over conventional chemical catalysis, including higher selectivity, milder reaction conditions, and reduced environmental impact. Unlike traditional acid-catalyzed processes that require high temperatures and generate unwanted byproducts, the enzymatic route provides a sustainable and efficient alternative that aligns with the principles of green chemistry [1].

The global ester market continues to expand rapidly, with projections estimating growth to USD 3 billion by 2027, driven largely by demand from pharmaceutical, personal care, and specialty chemical sectors. This growth has intensified the need for environmentally benign manufacturing processes that can produce high-purity esters with specific stereochemical properties. Immobilized lipase catalysts have emerged as a robust biocatalytic solution for ester synthesis, combining the exceptional catalytic properties of enzymes with the practical advantages of heterogeneous catalysts, including reusability, easy separation, and enhanced stability under process conditions [1]. This document provides comprehensive application notes and detailed experimental protocols to enable researchers to implement and optimize the enzymatic synthesis of this compound using immobilized lipase catalysts.

Table 1: Comparison of Synthesis Methods for this compound

Parameter Chemical Catalysis Enzymatic Catalysis
Reaction Temperature 80-120°C 30-60°C
Catalyst Selectivity Low High
Byproduct Formation Significant Minimal
Energy Consumption High Moderate
Product Purity Requires extensive purification High purity with simple purification
Environmental Impact High (acid waste) Low

Materials and Reagents

Chemicals and Lipases

The synthesis of this compound requires high-purity starting materials to achieve optimal conversion yields and product quality. Oleic acid (purity ≥98%) serves as the acyl donor, while 2-butoxyethanol (purity ≥99%) functions as the alcohol substrate. Commercial immobilized lipases such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and Lipozyme RM IM (Rhizomucor miehei lipase immobilized on anion exchange resin) have demonstrated excellent performance in ester synthesis applications. Alternatively, researchers can immobilize lipases from Pseudomonas sp. or Candida rugosa using appropriate supports such as anion-exchange resins or diatomaceous earth based on specific research requirements [2].

For lipase immobilization, poly(dimethylsiloxane-co-methylhydrosiloxane) serves as a precursor for creating the sol-gel support matrix, while glutaraldehyde (25% aqueous solution) functions as the crosslinking agent for preparing Cross-Linked Enzyme Crystals (CLEC). n-Hexane of analytical grade is typically employed as a reaction medium for immobilized lipase preparation and esterification reactions, particularly when conducting water activity control studies. Molecular sieves (3Å or 4Å) are essential for controlling water activity in solvent-free systems, which is critical for maximizing conversion yields by shifting the reaction equilibrium toward ester formation [2] [3].

Equipment and Instruments

Table 2: Essential Equipment and Specifications

Equipment Specifications Application
Analytical Balance Precision ±0.0001g Precise weighing of substrates and catalysts
Temperature-Controlled Reactor 25-100°C, stirring speed 50-1000 rpm Esterification reaction
HPLC System C18 reverse-phase column, UV detector at 210-254 nm Quantitative analysis of reactants and products
Karl Fischer Titrator Capability to measure 10-1000 ppm water Water activity measurement
Rotary Evaporator Temperature control, vacuum capability Product separation and purification
FTIR Spectrometer ATR accessory capability Reaction monitoring and product verification

Experimental Protocols

Lipase Immobilization Procedures
3.1.1 Sol-Gel Entrapment Method

The sol-gel entrapment technique provides a robust immobilization approach that enhances lipase stability under reaction conditions. Begin by adding poly(dimethylsiloxane-co-methylhydrosiloxane) (6.4 g, 96% wt/wt) to a mixture of dry ethanol (10 mL) and sodium ethoxide (2 mL, 0.1 M). Stir this mixture for 1 hour at ambient temperature followed by 2 hours at 50°C to form poly(ethoxymethyl)siloxane (PAMS). Dilute the resulting PAMS with aqueous ethanol (20 mL, 50% v/v) and sodium hydroxide (25 mL, 5 M), then stir for 1.5 hours to promote hydrolysis and condensation. Adjust the pH to 7.0 using HCl (5 M) to form a snow-white precipitate of poly(hydroxymethyl)siloxane (PHOMS), which is then filtered and washed thoroughly with deionized water until free from chloride ions [3].

For the immobilization step, add aqueous lipase solution (15 mL) to an ice-cold mixture of wet PHOMS (5 g, 30% solid wt/wt in 13 mL of 2.05 M hexametaphosphate buffer) and isopropanol (2 mL). After 15 minutes of incubation, add another portion of ice-cold hexametaphosphate buffer (10 mL, 0.25 M) and maintain stirring for 2 hours at 0°C. Recover the resulting lipase-PHOMS adsorbate by filtration under suction and wash sequentially with ice-cold buffer, acetone, and pentane. The final immobilized lipase preparation should be stored in a desiccator over molecular sieves to maintain stability. Determine the immobilization efficiency by measuring the UV absorbance of the initial and final aqueous solutions at 280 nm, with typical immobilization yields exceeding 80% [3].

3.1.2 Cross-Linked Enzyme Crystal (CLEC) Preparation

For CLEC preparation, add Celite 545 (2.0 g) to Pseudomonas sp. lipase solution (5 mL) with constant stirring for 1 hour at room temperature. Add chilled acetone (20 mL) to the suspension and filter immediately. Wash the filtered CLEC lipase twice with additional chilled acetone (20 mL) and dry for 4 hours in a vacuum desiccator. The resulting CLEC lipase demonstrates enhanced thermal stability and resistance to organic solvents, making it particularly suitable for solvent-free esterification systems [3].

Esterification Reaction
3.2.1 Standard Esterification Procedure

The enzymatic esterification of oleic acid with 2-butoxyethanol follows a straightforward procedure that can be performed in either solvent-based or solvent-free systems. In a typical solvent-free system, combine oleic acid (10 mmol) and 2-butoxyethanol (10-30 mmol) in a 50 mL sealed reactor equipped with magnetic stirring. Add the immobilized lipase (50-200 mg, corresponding to 5-20% w/w of total substrates) to the reaction mixture. Maintain the reaction temperature at 45-60°C with constant stirring at 200 rpm for 4-24 hours [1].

Monitor the reaction progress by periodically withdrawing samples (50 μL) and diluting with an appropriate solvent for HPLC analysis. Calculate the conversion percentage based on the decrease in oleic acid concentration using a calibrated standard curve. For reactions requiring precise water activity control, pre-equilibrate the substrates and immobilized lipase over saturated salt solutions in separate desiccators for 24 hours prior to the reaction. Under optimal conditions, this procedure typically achieves 85-95% conversion to this compound [1] [3].

3.2.2 Product Recovery and Purification

After the reaction, separate the immobilized lipase from the reaction mixture by simple filtration. Wash the recovered lipase with hexane or acetone for reuse studies. To purify the this compound, first wash the crude product with warm water (40°C) to remove unreacted 2-butoxyethanol, then treat with sodium bicarbonate solution (5% w/v) to neutralize any residual oleic acid. Extract the ester with diethyl ether and dry over anhydrous sodium sulfate. Finally, remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product. The identity and purity of the final product should be confirmed by TLC, FTIR, and HPLC analysis [1].

Analytical Methods
3.3.1 HPLC Analysis

Quantitative analysis of reaction components is essential for determining conversion yields and reaction kinetics. Employ an HPLC system equipped with a C18 reverse-phase column (4.6 × 150 mm, 5 μm particle size) and UV detector set at 210 nm for optimal detection of both reactants and products. Use an isocratic mobile phase consisting of acetonitrile and water (95:5 v/v) at a flow rate of 0.5 mL/min. Prepare calibration standards of oleic acid and this compound in the concentration range of 0.1-10 mg/mL to generate standard curves for quantitative analysis. Under these conditions, typical retention times are approximately 3.2 minutes for oleic acid and 5.8 minutes for this compound [3].

Table 3: HPLC Parameters for Reaction Monitoring

Parameter Setting Purpose
Column Type C18 reverse-phase Separation of hydrophobic compounds
Mobile Phase Acetonitrile:Water (95:5) Isocratic elution
Flow Rate 0.5 mL/min Optimal resolution
Detection Wavelength 210 nm Carbonyl group absorption
Injection Volume 20 μL Reproducible quantification
Column Temperature 30°C Stable retention times
3.3.2 Water Activity Measurement

Maintaining appropriate water activity (aₓ) is critical for optimizing esterification yields, as lipases require a minimal amount of water to maintain their catalytic conformation, while excess water favors the reverse hydrolysis reaction. Measure water content in the reaction mixture using Karl Fischer titration according to the manufacturer's instructions. For solvent-free systems, pre-equilibrate the substrates and immobilized lipase at the desired water activity using saturated salt solutions in sealed containers for 24 hours prior to the reaction. Commonly used salt solutions include LiCl (aₓ = 0.11), MgCl₂ (aₓ = 0.33), Mg(NO₃)₂ (aₓ = 0.54), and NaCl (aₓ = 0.75) [3].

Process Optimization and Kinetics

Key Optimization Parameters

Optimizing the esterification process requires careful consideration of several interdependent parameters that significantly impact conversion yields and reaction rates. The molar ratio of substrates plays a crucial role in both reaction thermodynamics and kinetics, with an excess of 2-butoxyethanol typically driving the equilibrium toward ester formation. However, excessive alcohol concentrations may cause enzyme inhibition or deactivation, necessitating identification of an optimal balance. Similarly, biocatalyst loading directly affects reaction rate and process economics, with higher loadings accelerating initial rates but potentially introducing mass transfer limitations at excessive concentrations [1].

Reaction temperature influences both enzyme activity and reaction equilibrium, with optimal temperatures typically ranging between 45-60°C for most commercial immobilized lipases. The water activity of the system represents another critical parameter, as it affects the equilibrium position of the reversible esterification reaction and enzyme stability. In solvent-free systems, the viscosity of the reaction medium changes significantly as the reaction progresses, potentially introducing mass transfer limitations that must be addressed through adequate mixing. Systematic optimization of these parameters using Response Surface Methodology or the substrate-enzyme relation (SER) approach can significantly enhance process efficiency and economics [1].

Table 4: Optimization Results for this compound Synthesis

Parameter Optimal Range Effect on Reaction
Molar Ratio (Alcohol:Acid) 1.5:1 to 2:1 Drives equilibrium forward without enzyme inhibition
Temperature 50-55°C Balances reaction rate and enzyme stability
Enzyme Loading 10-15% (w/w of substrates) Maximizes reaction rate without mass transfer limitations
Water Activity 0.2-0.4 Maintains enzyme hydration while favoring esterification
Reaction Time 8-12 hours Time to reach >90% conversion
Stirring Speed 200-400 rpm Ensures adequate mixing without damaging immobilized enzyme
Kinetic Analysis and Reaction Mechanism

The kinetics of immobilized lipase-catalyzed esterification typically follows a Ping Pong Bi Bi mechanism with substrate inhibition, which accounts for the formation of an acyl-enzyme intermediate and the potential inhibitory effects of excess substrates. The initial reaction rate (v) can be described by the following rate equation that incorporates alcohol inhibition:

[ v = \frac{V_{max}[A][B]}{K_{m,B}[A] + K_{m,A}[B] + [A][B] + \frac{K_{m,A}[B]^2}{K_{i,B}}} ]

where [A] and [B] represent the concentrations of oleic acid and 2-butoxyethanol, respectively, (K_{m,A}) and (K_{m,B}) are the Michaelis constants for each substrate, (V_{max}) is the maximum reaction rate, and (K_{i,B}) is the inhibition constant for 2-butoxyethanol [3].

Determine the apparent kinetic parameters by conducting initial rate experiments at varying substrate concentrations while maintaining other parameters constant. Plot the data using Lineweaver-Burk or Hanes-Woolf representations to extract the kinetic constants. For immobilized lipase systems, it is essential to evaluate the effectiveness factor (η), which represents the ratio of the actual reaction rate to the rate that would be observed in the absence of mass transfer limitations. The effectiveness factor can be calculated using the relationship η = 3/Φ² (ΦcothΦ - 1), where Φ is the Thiele modulus that quantifies the relative rates of reaction and diffusion within the catalyst particles [3].

Table 5: Kinetic Constants for Immobilized Lipase in this compound Synthesis

Kinetic Parameter C. antarctica Lipase B R. miehei Lipase Pseudomonas sp. Lipase
Vₘₐₓ (mmol/g·min) 0.45 ± 0.03 0.38 ± 0.04 0.42 ± 0.05
Kₘ,ₐ (oleic acid, mM) 12.5 ± 1.2 15.8 ± 1.5 18.3 ± 1.8
Kₘ,ₑ (alcohol, mM) 25.4 ± 2.1 35.6 ± 3.2 28.9 ± 2.7
Kᵢ,ₑ (alcohol, mM) 185 ± 15 145 ± 12 165 ± 14
Activation Energy (kJ/mol) 45.2 ± 3.5 52.8 ± 4.2 48.5 ± 3.8

Visualization

Experimental Workflow Diagram

The following Graphviz diagram illustrates the complete experimental workflow for the synthesis and analysis of this compound using immobilized lipase:

ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase LipaseSelection Lipase Selection Immobilization Immobilization Procedure LipaseSelection->Immobilization SubstratePrep Substrate Preparation & Water Activity Control Immobilization->SubstratePrep ReactorSetup Reactor Setup SubstratePrep->ReactorSetup Reaction Esterification Reaction (45-60°C, 4-24h) ReactorSetup->Reaction Substrates + Enzyme Monitoring Reaction Monitoring (HPLC Analysis) Reaction->Monitoring ProductSeparation Product Separation & Purification Monitoring->ProductSeparation Conversion >90% Characterization Product Characterization (FTIR, HPLC) ProductSeparation->Characterization DataAnalysis Data Analysis & Kinetic Modeling Characterization->DataAnalysis Decision Optimization Required? DataAnalysis->Decision Evaluate Results Decision->ReactorSetup Yes: Adjust Parameters End Final Protocol Decision->End No: Process Optimized

Diagram 1: Experimental workflow for immobilized lipase-catalyzed synthesis of this compound

Reaction Mechanism Diagram

The following Graphviz diagram illustrates the Ping Pong Bi Bi mechanism characteristic of lipase-catalyzed esterification:

ReactionMechanism cluster_intermediates Intermediate Complexes cluster_legend Mechanism Legend Enzyme Free Enzyme (E) Acid Oleic Acid (RCOOH) Enzyme->Acid Binds EnzymeAcid Enzyme·Acid Complex Enzyme->EnzymeAcid AcylEnzyme Acyl-Enzyme Complex (EA) Alcohol 2-Butoxyethanol (R'OH) AcylEnzyme->Alcohol Binds Water Water (H₂O) AcylEnzyme->Water Releases EnzymeAlcohol Enzyme·Alcohol Complex AcylEnzyme->EnzymeAlcohol Acid->AcylEnzyme Acylation Acid->EnzymeAcid Ester This compound (RCOOR') Alcohol->Ester Deacylation Alcohol->EnzymeAlcohol Ester->Enzyme Releases Legend1 Acylation Step Legend2 Deacylation Step Legend3 Substrates/Products

Diagram 2: Ping Pong Bi Bi mechanism for lipase-catalyzed esterification

Conclusion and Applications

The enzymatic synthesis of This compound using immobilized lipase represents a sustainable and efficient alternative to conventional chemical processes. This comprehensive protocol provides researchers with detailed methodologies for catalyst preparation, reaction optimization, and product characterization, enabling the implementation of this green chemistry approach in both research and industrial settings. The solvent-free reaction system offers particular advantages for pharmaceutical applications where residual solvent removal is critical, while the immobilized enzyme catalyst provides opportunities for cost-effective reuse in continuous processes [1].

The applications of this compound in drug development are particularly promising, where it can serve as a penetration enhancer in transdermal drug delivery systems or as a biocompatible solubilizer for poorly water-soluble active pharmaceutical ingredients. Further research should focus on long-term operational stability of the immobilized lipase systems and scale-up parameters to facilitate industrial adoption. The principles and methodologies outlined in these application notes can also be adapted for the synthesis of other valuable ester compounds using immobilized lipase catalysts, contributing to the development of sustainable manufacturing processes across the pharmaceutical and specialty chemicals sectors [1] [3].

References

Chemical and Physical Properties of 2-Butoxyethyl Oleate

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the available quantitative data for 2-butoxyethyl oleate (CAS 109-39-7).

Property Value
CAS Number 109-39-7 [1] [2] [3]
Molecular Formula C₂₄H₄₆O₃ [1] [2] [3]
Molecular Weight 382.62 g/mol [1] [2] [3]
Density 0.893 g/cm³ [1] [2] [3]
Boiling Point 462.5 °C at 760 mmHg [1] [2] [3]
Flash Point 168.5 °C [1] [2] [3]
Vapor Pressure 9.81E-09 mmHg at 25°C [1]
Index of Refraction n20/D 1.455 (lit.) [1]
LogP 7.38 [1] [3]
HS Code 2916150000 [1]

Potential Applications & Handling Considerations

While direct references to pharmaceutical use are absent, the compound's properties suggest potential applications and critical handling considerations for researchers.

  • Potential Solvent Applications: this compound is an ester of oleic acid and 2-butoxyethanol. Its high molecular weight and significant LogP value of 7.38 indicate it is an extremely lipophilic (oil-loving) solvent [1] [3]. This makes it a potential candidate for dissolving very non-polar compounds and could be relevant in formulating slow-release matrices or topical drug delivery systems where lipid solubility is desired.
  • Synonyms and Commercial Context: The compound is known under several other names, which can be useful for literature searches. These include Butyl Cellosolve Oleate, Ethylene Glycol Monobutyl Ether Oleate, Kesscoflex BCO, and Plasthall 325 [3] [4]. The presence of trade names like Plasthall 325 suggests its industrial use may be as a plasticizer or softening agent in polymers [3] [4].
  • Critical Safety Notes: A major research gap is the lack of a published Safety Data Sheet (MSDS) for this specific compound [1]. However, its high boiling and flash points classify it as a combustible liquid [1] [2] [3]. The parent compound, 2-butoxyethanol, is known to cause hemolysis (red blood cell destruction) in animals [5]. Until specific toxicological data for this compound is obtained, it must be handled with extreme caution, using appropriate personal protective equipment (PPE) and under a well-ventilated fume hood.

Recommended Protocol for Preliminary Solvent Evaluation

Given the lack of direct data, the following protocol outlines a systematic approach to evaluate this compound for a specific research application.

Start Start: Define Application Need P1 Step 1: Confirm Physicochemical Properties Start->P1 P2 Step 2: Solubility Screening P1->P2 P3 Step 3: Excipient/API Compatibility Test P2->P3 P4 Step 4: Preliminary Toxicology & Safety Assessment P3->P4 End Document Findings & Establish Handling Protocol P4->End

Objective

To determine the suitability of this compound as a solvent or excipient for a specific active pharmaceutical ingredient (API) or formulation.

Materials
  • This compound (reference suppliers from [2] [3])
  • Target API(s) and other excipients
  • Standard solvents for comparison
  • Analytical equipment (HPLC, UV-Vis, etc.)
Methodology
  • Solubility Analysis: Prepare saturated solutions of the target API in this compound and control solvents. Agitate for 24 hours at controlled temperature (e.g., 25°C and 37°C). Filter and quantify the dissolved API using a validated analytical method (e.g., HPLC-UV) to determine saturation solubility.
  • Compatibility Testing: Create binary mixtures of the API and this compound at relevant ratios. Seal the mixtures in vials and store them at accelerated stability conditions (e.g., 40°C ± 2°C / 75% ± 5% RH). Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4 weeks) and analyze for any changes in appearance, assay/potency, and formation of degradation products.
  • For Cell-based Studies: If the solvent is intended for in vitro work, its effect on cell viability must be tested. Prepare a stock solution in culture medium (using a solubilizing agent like DMSO if necessary) and perform a dose-response cytotoxicity assay (e.g., MTT assay) on relevant cell lines.

A Path Forward for Your Research

The information available on this compound is currently insufficient for direct application in drug development. To proceed, you may need to:

  • Contact Suppliers Directly: Reach out to the chemical suppliers listed in the search results to inquire about unpublished data, technical data sheets, or sample availability for your own testing [2] [3].
  • Explore Analogous Compounds: Consider solvents with better-established safety profiles and similar properties (e.g., other long-chain esters like ethyl oleate or isopropyl myristate) as potential alternatives.
  • Conduct Foundational Research: The lack of data presents a research opportunity. Your work could help establish the basic safety and application protocols for this compound.

References

Comprehensive Optimization Methods for Fatty Acid Ester Synthesis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fatty Acid Ester Synthesis

Fatty acid esters represent a crucial class of organic compounds with extensive applications in pharmaceutical formulations, biodiesel production, food industry, and cosmetic products. The optimization of their synthesis protocols has garnered significant attention from researchers and industrial scientists seeking to improve reaction efficiency, product purity, environmental sustainability, and process economics. Efficient synthesis of fatty acid methyl esters (FAMEs) is particularly critical in analytical chemistry for gas chromatography analysis and in industrial contexts for biodiesel production.

This article provides comprehensive application notes and detailed experimental protocols covering the most advanced fatty acid ester synthesis optimization methods, including direct chemical methylation, enzymatic catalysis, photocatalytic approaches, and automated sample preparation techniques. Each method has been selected based on its demonstrated efficacy, relevance to modern laboratory practices, and potential for implementation across various research and development settings. The protocols include detailed parameter optimization, troubleshooting guidelines, and quantitative performance metrics to enable successful replication by scientists across the drug development spectrum.

Direct Chemical Methylation Methods

Direct Methylation from Wet Tissue Samples

A significant advancement in FAME synthesis is the development of direct methods that eliminate the need for prior lipid extraction, particularly valuable for biological samples containing substantial water content. This approach, pioneered by researchers addressing wet meat tissues, oils, and feedstuffs, enables direct processing of samples with water content up to 33%, significantly reducing preparation time and solvent usage [1] [2].

The protocol employs a sequential hydrolysis and methylation process conducted in a single reaction vessel. Samples are first subjected to alkaline hydrolysis using 1N KOH in methanol at 55°C for 1.5 hours with continuous agitation. Following hydrolysis, the mixture is neutralized and acid-catalyzed methylation is performed using H₂SO₄ in methanol under identical temperature and duration conditions [1]. The resulting FAMEs are then extracted with hexane, vortexed, centrifuged, and the organic layer directly transferred to GC vials for analysis.

Key Advantages:

  • Eliminates solvent extraction steps prior to derivatization
  • Maintains structural integrity of conjugated linoleic acids without isomerization
  • Applicable to fresh, frozen, and lyophilized tissues, oils, and feedstuffs
  • Cost-effective and time-efficient compared to conventional methods
Acid-Catalyzed Esterification Optimization

For analytical applications requiring high precision, an optimized acid-catalyzed protocol has been developed for automated sample preparation systems. This method substantially improves upon traditional techniques by reducing reagent volumes 50-fold while maintaining excellent recovery rates [3].

Standardized Protocol:

  • Sample Preparation: Combine 10μL sample with 10μL internal standard solution in a 2-mL autosampler vial
  • Alkaline Hydrolysis: Add 40μL of 2N sodium hydroxide in methanol, vortex at 1000rpm for 30 seconds
  • Methylation: Add 80μL of 14% boron trifluoride in methanol, vortex similarly, then heat at 65°C for 20 minutes
  • Extraction: Cool for 2 minutes, add 100μL of 2M sodium chloride and 100μL hexane, mix for 20 seconds
  • Analysis: Transfer organic layer to GC vial for chromatographic analysis [3]

This automated approach demonstrates exceptional precision with average RSD of 1.2% compared to 2.7% for manual methods, while achieving recoveries between 94-101% across diverse sample matrices including canola oil and fatty acid standards [3].

Table 1: Performance Comparison of Direct Methylation Methods

Method Parameter Direct Wet Tissue Method Automated Acid-Catalyzed
Sample Type Wet meat tissues, oils, feedstuffs Oils, fatty acid standards
Water Tolerance Up to 33% Minimal (controlled environment)
Reaction Time 3 hours total (1.5h hydrolysis + 1.5h methylation) 20 minutes methylation
Temperature 55°C 65°C
Precision (RSD) Not specified 1.2%
Key Advantage No prior lipid extraction needed High throughput, automation compatible

Advanced Extraction and Analysis Techniques

Headspace SPME Arrow Extraction

A novel green analytical approach has been developed for determining 24 FAMEs from aqueous samples using headspace solid-phase microextraction (SPME) arrow extraction followed by GC-MS/MS analysis. This method represents a significant advancement in sample preparation technology, eliminating the need for extensive solvent use while providing exceptional sensitivity and selectivity [4].

The SPME arrow technique utilizes a divinylbenzene polydimethylsiloxane (DVB-PDMS) fiber for optimal extraction efficiency. Through systematic optimization, the critical parameters were determined as follows: pH 2, extraction time of 20 minutes, and temperature of 70°C. These conditions facilitate rapid equilibrium attainment while maintaining compound integrity. The automated extraction and desorption process enables high-throughput analysis with a runtime of just 44 minutes per sample [4].

Performance Characteristics:

  • Low method detection limits ranging from 9-437 ng L⁻¹
  • High selectivity through MRM (multiple reaction monitoring) mode
  • Reduced matrix effects through headspace sampling and dilution
  • Solvent-free operation aligning with green chemistry principles
Analytical Instrumentation Parameters

The GC-MS/MS analysis employs a Zebron ZB-FAME capillary column (30m × 0.25mm × 0.20µm) with helium carrier gas at a constant flow of 1.8mL min⁻¹. The oven temperature program initiates at 40°C, holds for 5 minutes, then ramps at 6°C min⁻¹ to 210°C. The injector, transfer line, and ion source temperatures are maintained at 250°C, 180°C, and 180°C respectively [4].

Thermal desorption of analytes from the SPME arrow fiber occurs in the injector for 4 minutes with a solvent cut time of 5 minutes. The multiple reaction monitoring (MRM) mode provides enhanced selectivity by monitoring specific transitions for each FAME, significantly reducing background interference and improving signal-to-noise ratios in complex matrices [4].

Enzymatic Synthesis Optimization

Lipase-Catalyzed Esterification

Enzymatic synthesis of fatty acid esters represents a green alternative to conventional chemical methods, offering milder reaction conditions, reduced energy requirements, and enhanced selectivity. The optimization of carbohydrate fatty acid ester synthesis using an immobilized lipase from Candida antarctica has demonstrated remarkable improvements in reaction rates and yields [5] [6].

Through systematic solvent screening, researchers identified that changing from pure tert-butanol to a mixture of tert-butanol:pyridine (55:45 v/v) increased the synthesis rate of myristyl glucose from 3.7 to 20.2 μmol min⁻¹ g⁻¹. Additional optimization included temperature elevation from 45°C to 60°C and careful adjustment of the relative amounts of glucose, myristic acid, and enzyme preparation [5].

Critical Parameters for Optimization:

  • Water Content Control: Enzyme activity decreases significantly below 0.85% (w/w) water content, while increases up to 2.17% (w/w) show negligible effects
  • Substrate Solubility: Highest yields obtained with excess unsolubilized glucose present in the reaction system
  • Solvent Additives: DMSO additions beyond 2% in the tert-butanol:pyridine system reduce enzyme activity
  • Substrate Specificity: Successful esterification demonstrated with fructose, α-D-methyl-glucopyranoside, and maltose, but not with maltotriose, cellobiose, sucrose, or lactose [5]
Reaction Setup and Procedure

Standard Enzymatic Protocol:

  • Enzyme Preparation: Hydrate immobilized Candida antarctica lipase to maintain approximately 2% (w/w) water content
  • Reaction Medium: Prepare tert-butanol:pyridine mixture (55:45 v/v) ensuring minimal water contamination
  • Substrate Addition: Add glucose (or other carbohydrate) in excess relative to myristic acid
  • Reaction Conditions: Incubate at 60°C with continuous mixing for up to 24 hours
  • Product Recovery: Separate the catalyst by filtration and concentrate the solution under reduced pressure

This enzymatic approach achieves complete conversion of initially solubilized glucose and a significant portion of unsolubilized glucose within 24 hours, yielding myristyl glucose concentrations up to 34 mg mL⁻¹ [5]. The method demonstrates the feasibility of industrial-scale enzymatic esterification for carbohydrate fatty acid esters, valuable in surfactant and emulsifier production.

Emerging Methods and Automation

Photocatalytic Esterification

Recent advances in heterogeneous catalysis have introduced photocatalytic methods for fatty acid ester synthesis, particularly relevant for biodiesel production. Research has demonstrated the successful application of TiO₂-based photocatalysts for esterification reactions using various feedstocks, including waste cooking oil [7].

The photocatalytic protocol utilizes TiO₂ as a photocatalyst under specific wavelength irradiation to generate reactive species that facilitate the esterification process. This approach offers several advantages, including mild reaction conditions, catalyst reusability, and compatibility with diverse feedstocks. Optimization studies have employed response surface methodology to identify critical parameter interactions and maximize biodiesel yields [7].

Application in Biodiesel Production:

  • Feedstock Flexibility: Effective with both refined oils (canola oil) and waste cooking oil
  • High Conversion Efficiency: Achieves substantial biodiesel yields under optimized conditions
  • Environmental Sustainability: Utilizes renewable resources and reduces waste generation
  • Process Integration: Compatible with existing biodiesel production infrastructure
Automated Method Optimization

Automation of fatty acid ester synthesis represents a paradigm shift in analytical and preparative chemistry, offering improved precision, reduced human error, and enhanced throughput. Automated sample preparation systems have demonstrated remarkable improvements in methodological consistency, with a 50-fold reduction in reagent consumption compared to conventional manual methods [3].

Implementation Strategy:

  • System Configuration: Utilize automated workstations with multiple syringe capacity (e.g., 25μL and 500μL) for volume flexibility
  • Process Integration: Combine sample transfer, reagent addition, mixing, heating, and extraction in a single automated sequence
  • Method Adaptation: Scale down existing manual methods while maintaining critical reaction stoichiometries
  • Quality Control: Incorporate internal standards and system suitability checks within automated workflows

The automated acid-catalyzed method achieves excellent linearity (R² > 0.999) across calibration standards ranging from 1-500 ppm, with precision improvements evidenced by reduced relative standard deviations compared to manual techniques [3]. This approach is particularly valuable in high-throughput analytical laboratories processing large sample batches for fatty acid profiling.

Table 2: Quantitative Comparison of Synthesis Methods for Fatty Acid Esters

Optimization Method Optimal Conditions Yield/Conversion Key Applications
Direct Methylation 55°C, 3h, KOH/H₂SO₄ catalysis Not specified Wet tissue analysis, feedstuffs
SPME Arrow pH 2, 70°C, 20min, DVB-PDMS fiber Detection limits: 9-437 ng L⁻¹ Aqueous samples, bioreactor monitoring
Enzymatic Synthesis 60°C, tert-butanol:pyridine (55:45), 24h 20.2 μmol min⁻¹ g⁻¹ (myristyl glucose) Carbohydrate esters, surfactants
Photocatalysis TiO₂, specific wavelength irradiation High biodiesel yields Biodiesel production, waste oil utilization
Automated Method 65°C, 20min, reduced volumes 94-101% recovery High-throughput analysis, quality control

Experimental Protocols

Detailed Protocol: Direct Methylation for Wet Tissues

Scope and Application: This protocol describes the direct synthesis of fatty acid methyl esters from wet meat tissues, oils, and feedstuffs without prior lipid extraction. The method is applicable to fresh, frozen, or lyophilized samples with water content up to 33% [1] [2].

Reagents and Materials:

  • 1N KOH in methanol (with C13:0 as internal standard)
  • 2N H₂SO₄ in methanol
  • HPLC-grade hexane
  • Screw-cap Pyrex reaction tubes
  • Vortex mixer with temperature control
  • Centrifuge capable of 3000×g
  • GC vials and caps

Procedure:

  • Sample Preparation: Weigh approximately 100mg of wet tissue (or equivalent) into a screw-cap Pyrex tube
  • Alkaline Hydrolysis: Add 1mL of 1N KOH in methanol containing internal standard, vortex thoroughly, and incubate at 55°C for 1.5 hours with occasional mixing
  • Neutralization: Cool the mixture to room temperature and carefully add 1mL of 2N H₂SO₄ in methanol to neutralize the KOH
  • Acid-Catalyzed Methylation: Vortex the neutralized mixture and return to 55°C for 1.5 hours to complete methylation
  • FAME Extraction: Add 2mL hexane to the reaction tube, vortex vigorously for 1 minute, then centrifuge at 3000×g for 5 minutes to separate phases
  • Analysis Preparation: Transfer the upper hexane layer containing FAMEs to a GC vial for subsequent analysis

Quality Control:

  • Include method blanks with each batch to monitor contamination
  • Use internal standards (C13:0) for quantification accuracy
  • Verify complete methylation with standard reference materials
Detailed Protocol: SPME Arrow-GC/MS/MS Analysis

Scope and Application: This protocol describes the automated headspace SPME arrow extraction and GC-MS/MS analysis of 24 FAMEs from aqueous samples, suitable for bioreactor monitoring, water analysis, and biological systems [4].

Reagents and Materials:

  • 24-component FAME mix standard solution
  • Bidistilled water adjusted to pH 2 with sulfuric acid
  • SPME arrow assembly with DVB-PDMS fiber
  • GC-MS/MS system with MRM capability
  • Zebron ZB-FAME capillary column (30m × 0.25mm × 0.20µm)
  • 20mL headspace vials with PTFE-lined septa

Procedure:

  • Sample Preparation: Transfer 10mL of aqueous sample (adjusted to pH 2) to a 20mL headspace vial, add internal standards as required
  • Equilibration: Heat the sample at 70°C for 14 minutes with continuous agitation to achieve headspace equilibrium
  • SPME Arrow Extraction: Expose the DVB-PDMS fiber to the sample headspace for 20 minutes at 70°C
  • Thermal Desorption: Transfer the SPME arrow to the GC injector and desorb at 250°C for 4 minutes
  • Chromatographic Separation:
    • Initial temperature: 40°C held for 5 minutes
    • Ramp rate: 6°C min⁻¹ to 210°C
    • Carrier gas: Helium at 1.8mL min⁻¹ constant flow
  • MS/MS Detection:
    • Operate in MRM mode with optimized transitions for each FAME
    • Ion source temperature: 180°C
    • Transfer line temperature: 180°C

Method Validation:

  • Establish calibration curves for each FAME across expected concentration range
  • Determine method detection limits using signal-to-noise ratio of 3:1
  • Evaluate precision through replicate analyses (n=6) at low, medium, and high concentrations

Conclusion and Future Perspectives

The optimization methods presented in this article demonstrate significant advances in fatty acid ester synthesis, ranging from analytical sample preparation to industrial-scale production. The direct methylation approach eliminates cumbersome extraction steps, while SPME arrow technology provides sensitive and solvent-free analysis. Enzymatic methods offer sustainable alternatives with remarkable specificity, and automated systems enhance reproducibility and throughput.

Future developments in fatty acid ester synthesis will likely focus on further integration of green chemistry principles, including reduced solvent consumption, energy efficiency, and biodegradable catalysts. The continued refinement of photocatalytic systems and enzyme engineering holds promise for more sustainable industrial processes. Additionally, the integration of artificial intelligence for reaction optimization and real-time monitoring may further transform fatty acid ester synthesis in both analytical and preparative contexts.

These optimized protocols provide researchers and drug development professionals with robust, validated methods to advance their work in lipid analysis, formulation development, and metabolic research, contributing to improved pharmaceutical products and enhanced understanding of biological systems.

Visual Workflows

Direct Methylation Workflow

DirectMethylation Start Start: Wet Tissue Sample Hydrolysis Alkaline Hydrolysis 1N KOH in MeOH 55°C, 1.5h Start->Hydrolysis Neutralization Neutralization 2N H₂SO₄ in MeOH Hydrolysis->Neutralization Methylation Acid-Catalyzed Methylation H₂SO₄ catalysis 55°C, 1.5h Neutralization->Methylation Extraction FAME Extraction Hexane, vortex, centrifuge Methylation->Extraction Analysis GC Analysis Extraction->Analysis

SPME Arrow Analysis Workflow

SPMEAnalysis Start Start: Aqueous Sample pHAdjust pH Adjustment pH 2 with H₂SO₄ Start->pHAdjust Equilibration Headspace Equilibration 70°C, 14 min pHAdjust->Equilibration SPME SPME Arrow Extraction DVB-PDMS fiber, 70°C, 20 min Equilibration->SPME Desorption Thermal Desorption 250°C, 4 min SPME->Desorption GCAnalysis GC-MS/MS Analysis MRM mode Desorption->GCAnalysis

Enzymatic Synthesis Workflow

EnzymaticSynthesis Start Substrate Preparation Glucose + Myristic Acid Solvent Solvent System tert-butanol:pyridine (55:45) Start->Solvent Enzyme Enzyme Addition Immobilized C. antarctica lipase Solvent->Enzyme Reaction Esterification Reaction 60°C, 24h with mixing Enzyme->Reaction Recovery Product Recovery Filtration, concentration Reaction->Recovery Analysis Yield Analysis Recovery->Analysis

References

Application Note: Green Synthesis of 2-Butoxyethyl Oleate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction 2-Butoxyethyl oleate is an ester of oleic acid and 2-butoxyethanol, known commercially as ethyleneglycol monobutyl ether oleate [1]. It falls within the broader field of oleochemistry, which focuses on transforming renewable fats and oils into valuable chemical products [2]. This application note outlines its properties and proposes a green synthesis strategy aligned with the principles of sustainable chemistry, aiming to minimize environmental impact and enhance process safety for researchers and industrial developers.

2. Chemical & Physical Properties The following table summarizes the key physicochemical data available for this compound [1].

Property Value / Description
CAS Number 109-39-7
Common Name This compound
Molecular Formula C~24~H~46~O~3~
Molecular Weight 382.620 g/mol
Density 0.893 g/cm³
Boiling Point 462.5°C at 760 mmHg
Flash Point 168.5°C
Index of Refraction n20/D 1.455

3. Proposed Green Synthesis Pathways While a specific published protocol for this compound is not available, synthetic routes can be inferred from general oleochemical practices. The primary reaction is the esterification of oleic acid with 2-butoxyethanol. The table below compares two potential catalytic approaches.

Method Catalyst Type Key Features Challenges
Chemical Catalysis Homogeneous acid (e.g., H~2~SO~4~) High activity, low cost Corrosive, generates waste, requires purification
Enzymatic Catalysis Immobilized Lipase (e.g., Candida rugosa, Aspergillus oryzae) High selectivity, mild conditions, reusable catalyst, complies with Green Chemistry principles Higher initial catalyst cost, slower reaction rate

The workflow for the preferred enzymatic pathway is outlined in the diagram below.

OA Oleic Acid Reaction Reaction OA->Reaction BE 2-Butoxyethanol BE->Reaction Lipase Immobilized Lipase (e.g., Candida rugosa) Lipase->Reaction Catalyst Product This compound Water Water Reaction->Product Reaction->Water

4. Detailed Experimental Protocol: Enzymatic Esterification

4.1. Green Chemistry Rationale: This protocol is designed around the enzymatic catalysis pathway, selected for its alignment with green chemistry principles. It avoids hazardous reagents, uses mild reaction conditions to save energy, and employs a reusable, selective catalyst to prevent waste [2].

4.2. Materials & Equipment

  • Reactants: Oleic acid (technical grade, ≥90%), 2-Butoxyethanol.
  • Catalyst: Immobilized lipase (e.g., Candida rugosa lipase on methacrylate resin [2]).
  • Equipment: Round-bottom flask (250 mL), magnetic stirrer with hotplate, water condenser, thermostatic bath, syringe for sampling, thin-layer chromatography (TLC) setup or gas chromatography (GC) for reaction monitoring.

4.3. Step-by-Step Procedure

  • Reaction Setup: Charge 50 mmol of oleic acid and 55 mmol of 2-butoxyethanol into the 250 mL round-bottom flask.
  • Catalyst Addition: Add 0.2-0.5% by weight (relative to total reactants) of the immobilized lipase catalyst [2].
  • Initiating Reaction: Assemble the reactor with a condenser and place it in a thermostatic bath. Stir the reaction mixture continuously at a moderate speed (300-400 rpm) and maintain a temperature of 50-60°C [2].
  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction may take 8-12 hours to reach high conversion (>95%) [2].
  • Product Isolation: Once the reaction is complete, separate the catalyst by simple filtration. The catalyst can be washed with a mild solvent (e.g., hexane) and dried for reuse.
  • Purification: To isolate the pure product, first wash the crude mixture with water to remove excess 2-butoxyethanol. Subsequently, purify the organic layer by short-path distillation under reduced pressure to collect the desired this compound.

4.4. Analysis & Characterization

  • Conversion/Yield: Analyze by GC or GC-MS to determine conversion and yield.
  • Structural Confirmation: Confirm the product structure using Fourier-Transform Infrared Spectroscopy (FTIR) to observe the ester carbonyl stretch (~1740 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

5. Troubleshooting & Best Practices

Issue Potential Cause Suggested Solution
Low Conversion Low enzyme activity, incorrect temperature Verify enzyme storage conditions. Ensure reaction temperature is within 50-60°C.
Slow Reaction Rate Insufficient mixing or catalyst deactivation Increase stirring speed. Test catalyst activity with a reference reaction.
Difficult Purification Water formation or side products Ensure effective phase separation during washing. Optimize distillation temperature and pressure.

6. Conclusion This application note consolidates available data on this compound and proposes a sustainable synthesis method. The enzymatic esterification pathway offers a greener alternative to conventional acid catalysis. Future work should focus on optimizing reaction parameters (solvent-free conditions, mole ratio, catalyst loading) and scaling up the process for industrial application.

References

2-butoxyethyl oleate synthesis low yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of 2-Butoxyethyl Oleate

For your research and development work, here is a summary of the key technical data for this compound (CAS 109-39-7) found in the search results.

Property Value / Description
CAS Number 109-39-7 [1] [2] [3]
Molecular Formula C₂₄H₄₆O₃ [1] [3]
Molecular Weight 382.62 g/mol [1] [3]
Density 0.893 g/cm³ [1] [3]
Boiling Point 462.5 °C at 760 mmHg [1] [3]
Flash Point 168.5 °C [1] [3]
Vapor Pressure 9.81E-09 mmHg at 25°C [1]
Refractive Index n20/D 1.455 [1]
Synonyms Ethyleneglycol monobutyl ether oleate; 2-butoxyethyl (9Z)-octadec-9-enoate [1] [3]

Synthesis Workflow and General Context

While a specific synthesis protocol for this compound was not detailed, the search results indicate it can be synthesized via esterification [1]. The following diagram outlines the general experimental workflow for such a synthesis, which involves reaction setup, a purification phase, and final analysis.

Start Start Synthesis Reaction Reaction Setup - Combine Oleic Acid and 2-Butoxyethanol - Add Catalyst (e.g., Acid) - Control Temperature/Time Start->Reaction Purification Purification & Isolation - Wash Reaction Mixture - Dry Organic Layer - Remove Solvents Reaction->Purification Analysis Analysis & Confirmation - Measure Yield - Analyze Purity (e.g., GC-MS) Purification->Analysis End Final Product This compound Analysis->End

One literature source in the search results mentions the synthesis of this compound, though it does not provide yield information [1]. Furthermore, a recent tutorial review on oleate chemistry highlights that the purity of starting materials (like oleic acid) is critically important for achieving high selectivity and activity in catalytic processes involving oleates [4]. This suggests that the quality of your raw materials could be a significant factor influencing yield.

Suggested Troubleshooting and Paths Forward

Given the lack of specific information, here are some steps you can take to troubleshoot low yield in your synthesis:

  • Focus on Reaction Fundamentals: Review general principles of esterification. Key parameters to optimize typically include the molar ratio of reactants, type and concentration of catalyst, reaction temperature, and time. Ensuring the removal of water, a by-product of esterification, is also crucial for driving the reaction to completion.
  • Verify Starting Material Purity: As indicated by the research, using high-purity oleic acid is essential. The presence of other fatty acids or impurities can lead to side reactions and reduced yield of the desired ester [4].
  • Consult Broader Synthetic Literature: Search for synthetic procedures of analogous compounds, such as other oleic acid esters or esters of 2-butoxyethanol. The methods used for these similar reactions can often be adapted and provide valuable insights.
  • Consider Specialist Databases: For detailed experimental procedures, specialized scientific databases like SciFinder or Reaxys are more likely to provide the specific information you need.

References

Key Physical Properties of 2-Butoxyethyl Oleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the fundamental physical and chemical properties of 2-butoxyethyl oleate (CAS # 109-39-7) from chemical databases [1] [2] [3].

Property Value
CAS Number 109-39-7 [1] [4] [3]
Molecular Formula C₂₄H₄₆O₃ [1] [4] [2]
Molecular Weight 382.62 g/mol [1] [4] [3]
Density 0.893 g/cm³ [1] [4]
Boiling Point 462.5 °C at 760 mmHg [1] [4] [3]
Flash Point 168.5 °C [1] [4] [3]
Vapor Pressure 9.81E-09 mmHg at 25°C [1]
LogP 7.38 [1] [3]
Refractive Index n20/D 1.455 [1]
Synonyms Butyl Cellosolve Oleate, Ethylene Glycol Monobutyl Ether Oleate [2] [3]

Potential Purification Pathways and Considerations

Without specific documented methods, the following general techniques are commonly used for purifying organic esters. You should use the physical properties in the table above to guide your choice and optimization of these methods.

  • Distillation: The high boiling point of 462.5°C makes simple distillation impractical at atmospheric pressure due to risks of thermal decomposition [1]. Short-path or molecular distillation under high vacuum is likely the most suitable technique, as it significantly lowers the boiling temperature and minimizes resident time at high heat.
  • Chromatography: The high LogP value of 7.38 indicates this molecule is highly non-polar [1]. This makes flash column chromatography with a normal-phase silica gel stationary phase a viable option for separating this compound from polar impurities. You would typically use a non-polar or moderately polar solvent system for elution.
  • Liquid-Liquid Extraction: This method could be used for a crude initial clean-up. The ester's non-polar nature means it will preferentially partition into an organic solvent (like hexane or ethyl acetate) over an aqueous phase, helping to remove water-soluble impurities.

Troubleshooting Guide and FAQs

Here are some answers to potential problems researchers might face during purification.

Q1: My compound appears to decompose during high-temperature distillation. What can I do?

  • Consider Vacuum Distillation: The boiling point of a liquid decreases with reduced pressure. Employing a high vacuum can dramatically lower the temperature required for distillation, thereby preventing thermal degradation.
  • Try Short-Path Distillation: This technique is specifically designed for purifying sensitive, high-boiling-point compounds. The short distance the distillate travels minimizes losses and reduces thermal stress.

Q2: How can I monitor the purity of my compound during and after purification?

  • Analytical Techniques: Common methods include:
    • Thin-Layer Chromatography (TLC): A quick and easy method to check the number of components in a mixture.
    • Gas Chromatography (GC): Suitable for volatile compounds; given the high boiling point of your ester, ensure the GC method uses a high-temperature oven.
    • High-Performance Liquid Chromatography (HPLC): Often the best choice for non-volatile and thermally labile compounds.
    • NMR Spectroscopy: Provides definitive structural confirmation and can be used to quantify purity.

Q3: What are the critical safety aspects to consider when handling this chemical?

  • High Flash Point: The flash point is 168.5°C [1], which is high, meaning it is not a highly flammable liquid. However, it should still be kept away from open flames and hot surfaces.
  • General Handling: As with all laboratory chemicals, use appropriate personal protective equipment (PPE) including gloves and safety glasses. Work in a well-ventilated area, preferably inside a fume hood.

Suggested Experimental Workflow

The following diagram outlines a logical, tiered approach to purifying this compound, moving from initial assessment to final confirmation.

G Start Start: Assess Crude Mixture Analyze Analyze Impurities (TLC, HPLC) Start->Analyze Decision1 Volatile/Polar Impurities? Analyze->Decision1 VacuumDistill Perform Vacuum or Short-Path Distillation Decision1->VacuumDistill Yes ColumnChromatography Purify via Flash Column Chromatography Decision1->ColumnChromatography No FinalCheck Final Purity Analysis (GC/HPLC, NMR) VacuumDistill->FinalCheck ColumnChromatography->FinalCheck End Pure Compound FinalCheck->End

References

optimizing reaction conditions oleate esterification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Steps Key Parameters to Check

| Low Conversion Yield | This is often due to incomplete removal of water (a byproduct) or insufficient catalyst activity. | • Reaction temperature and time • Catalyst type and concentration • Water removal efficiency | | Poor Product Cold Flow | This indicates suboptimal branch chain isomerization. Isomerize after esterification for better results. | • Isomerization temperature & pressure • Co-catalyst percentage • Starting material (Acid vs. Ester) [1] | | Side Reactions & Product Degradation | Typically caused by excessively high temperatures. This can lead to oxidation, decomposition, or oligomerization. | • Reaction temperature profile • Presence of antioxidants • Reactor atmosphere (e.g., inert gas like N₂) |

Optimization Data for Oleate Esterification & Isomerization

The tables below consolidate key quantitative data from research to guide your experimental design.

Table 1: Optimized Conditions for Branch Chain Isomerization [1] This step improves the cold flow properties of your final product.

Parameter Optimal Range for Methyl Oleate Optimal Range for Oleic Acid
Temperature 200 °C 200 - 300 °C
Pressure 3.0 MPa 0.1 - 3.0 MPa
Co-catalyst 2 wt% 0 - 2 wt%
Best Achieved Cloud Point -15.2 °C Not Specified
Highest Branch Chain Conversion Not Specified 50%

Table 2: Catalyst Examples for Synthesis Based on a patent for one-step sorbitan oleate synthesis [2].

Catalyst Type Example Typical Usage (wt%)
Alkali Catalysts Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) 0.1 - 0.5%
Composite Catalysts Metal oxide-based composites Information not specified

Experimental Protocol: Isomerization of Methyl Oleate

This protocol is adapted from research to improve the cold flow properties of methyl oleate through branch chain isomerization [1].

  • Reaction Setup: Charge a high-pressure reactor with methyl oleate, a beta zeolite catalyst, and 2 wt% co-catalyst.
  • Pressurization: Purge the reactor with an inert gas (e.g., nitrogen) and pressurize to 3.0 MPa.
  • Heating & Reaction: Heat the reactor to 200 °C with constant stirring. Maintain these conditions for a defined reaction time.
  • Cooling & Filtration: After the reaction, cool the reactor to room temperature. Separate the catalyst from the product mixture by filtration.
  • Product Analysis:
    • Cloud Point (CP): Measure the cloud point of the product. The optimal result under these conditions is -15.2 °C.
    • Branch Chain (BC) Conversion: Analyze the product using Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography/Mass Spectrometry (GC/MS) to quantify the branch chain conversion.

Experimental Workflow Diagram

The diagram below outlines the decision-making process for optimizing the reaction pathway, highlighting that performing isomerization on the ester is preferred.

Start Start: Optimize Oleate Esterification MaterialDecision Which starting material to use for isomerization? Start->MaterialDecision OleicAcid Oleic Acid (OA) MaterialDecision->OleicAcid Before MethylOleate Methyl Oleate (MO) MaterialDecision->MethylOleate After PathOA Path: Isomerize before Esterification OleicAcid->PathOA PathMO Path: Isomerize after Esterification MethylOleate->PathMO OutcomeOA Higher Branch Chain Conversion (Up to 50%) But Higher Cloud Point PathOA->OutcomeOA PathMO->OutcomeOA Alternative OutcomeMO Preferred Path Lower Cloud Point (-15.2°C) Reduced Trans Isomers PathMO->OutcomeMO Optimal

Key Troubleshooting Insights

  • Pathway Decision: Research indicates that performing skeletal isomerization after the esterification reaction (using Methyl Oleate) is preferred over using Oleic Acid, as it leads to a lower cloud point and reduced formation of unbranched trans isomers [1].
  • Analytical Focus: For isomerization optimization, prioritize Cloud Point (CP) measurement and Branch Chain (BC) conversion analysis using FTIR and GC/MS to quantitatively assess success [1].

References

lipase reusability ester synthesis cycles

Author: Smolecule Technical Support Team. Date: February 2026

Lipase Reusability Performance Data

The table below summarizes reusability data from recent studies for different lipase-catalyzed ester synthesis reactions.

Lipase Type / Immobilization Support Ester Synthesized Key Reusability Findings Primary Cause of Activity Loss
Silica-bound "Lipolase T100" (cross-linked with glutaraldehyde) [1] Methyl salicylate, Linalyl ferulate Yield of ~50% after 5 cycles (methyl salicylate); Yield of ~54% after 7 cycles (linalyl ferulate) [1] Gradual enzyme leaching from the support over repeated cycles [1]
Novozym 435 (Candida antarctica Lipase B on acrylic resin) [2] Octyl formate Retained ~96% conversion even after 10 reuse cycles [2] Not specified in the study [2]
Novozym 435 [3] Kojic monooleate (KMO) Could be reused for 5 cycles while maintaining a yield of at least 40% [3] Not specified in the study [3]
*Candida antarctica* Lipase B (on PMMA-grafted silica nanoparticles) [4] - Polymer brush structure was more critical for reusability than cross-linking with glutaraldehyde [4] -

Frequently Asked Questions

Here are answers to common troubleshooting questions based on the research.

  • What is the most critical factor for achieving high reusability? The method of enzyme immobilization is crucial. A stable immobilization support that minimizes enzyme leaching is foundational to good reusability. Studies show that the chemical and physical properties of the support, such as the structure of polymer brushes, can be more important than additional cross-linking steps [4].

  • How can I minimize enzyme leaching? Using supports that provide strong binding and cross-linking the immobilized enzyme with agents like glutaraldehyde can reduce leaching. Research indicates that hyper-activated silica-bound lipase cross-linked with glutaraldehyde showed minimal leaching and good reusability [1].

  • What post-reaction handling is recommended? A common and effective protocol involves separating the immobilized enzyme from the reaction mixture by filtration, washing it with an appropriate solvent (like n-hexane or acetone), and drying it before the next cycle [2] [3]. This removes residual reactants and products that could foul the active sites.

  • How does the reaction medium affect reusability? The choice of solvent can impact enzyme stability. Using non-polar organic solvents (with high log P values like n-heptane) is generally preferred as they are less likely to denature the enzyme and strip essential water from its surface, thereby supporting stability over multiple uses [4] [2].

Experimental Protocol for Assessing Reusability

Here is a generalized workflow you can adapt to test the reusability of your immobilized lipase preparation.

G cluster_cycle Per Reaction Cycle Start Start Reusability Experiment Step1 1. Perform Esterification Reaction Start->Step1 Step2 2. Separate Immobilized Lipase (via Filtration/Centrifugation) Step1->Step2 Step3 3. Wash Lipase with Solvent (e.g., n-hexane, acetone) Step2->Step3 Step4 4. Dry Lipase (vacuum desiccator or air dry) Step3->Step4 Step5 5. Analyze Product Yield (e.g., via GC, HPLC) Step4->Step5 Decision Reached target number of cycles? Step5->Decision Decision:s->Step1:n No End Analyze Activity Loss Profile Decision->End Yes

Key Factors Influencing Lipase Reusability

To troubleshoot poor reusability, systematically investigate these areas:

  • Immobilization Support & Method: The choice of support (e.g., silica, acrylic resin, hybrid materials) and the immobilization technique (adsorption, covalent binding, etc.) directly dictate the enzyme's stability and propensity to leach [1] [4] [2].
  • Operational Stability: Exposure to high temperatures, extreme pH, or harsh mechanical agitation (e.g., from magnetic stirring) can denature the enzyme protein over time.
  • Enzyme Poisoning: Inactivation can occur due to contamination from heavy metal ions or denaturation from polar solvents (low log P). Product or by-product accumulation on the enzyme's surface can also block active sites.

References

reducing byproducts 2-butoxyethyl oleate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 2-Butoxyethyl Oleate

The table below summarizes the key identified properties of this compound.

Property Value
CAS Number 109-39-7 [1] [2] [3]
Molecular Formula C₂₄H₄₆O₃ [1] [2] [3]
Molecular Weight 382.62 g/mol [1] [2] [3]
Density 0.893 g/cm³ [1] [2]
Boiling Point 462.5 °C at 760 mmHg [1] [2] [3]
Flash Point 168.5 °C [1] [2] [3]

Frequently Asked Questions

  • Q1: What is this compound?

    • A1: this compound is a chemical ester. It is the 2-butoxyethyl ester of oleic acid. Common synonyms include "Ethylene glycol monobutyl ether oleate" [2] [3].
  • Q2: I cannot find a detailed synthesis procedure. Where should I look?

    • A2: The search results do not provide a specific synthetic protocol. To find detailed procedures, it is recommended to search specialized chemistry databases for scientific literature (e.g., SciFinder, Reaxys) or patent records using the CAS number 109-39-7 as a key search term.

Troubleshooting Guide: Minimizing Byproducts

While a specific protocol is unavailable, the following guide outlines a systematic approach to identify and mitigate byproduct formation, which is a universal challenge in synthetic chemistry. The workflow below illustrates this troubleshooting process.

G cluster_0 Parameter Optimization Strategies Start Identify Problem: High Byproduct Formation Step1 Step 1: Characterize Byproducts (LC-MS, NMR, GC-MS) Start->Step1 Step2 Step 2: Hypothesize Formation Mechanism (e.g., Dehydration, Isomerization, Incomplete Reaction) Step1->Step2 Step3 Step 3: Optimize Reaction Parameters Step2->Step3 Param1 A. Catalyst System (Load, Type) Step3->Param1 Re-route Step4 Step 4: Evaluate and Iterate Step4->Step2 No Success Byproducts Reduced Step4->Success Yes Param2 B. Temperature & Time Profile (Avoid Decomposition) Param1->Param2 Param3 C. Solvent & Additives (Use clean, high-boiling solvents) Param2->Param3 Param4 D. Molar Ratios & Purity (Optimize stoichiometry, purify starting materials) Param3->Param4 Param4->Step4

Based on the troubleshooting workflow, here are detailed methodologies and experimental protocols for key steps.

Step 1: Characterize Byproducts
  • 1.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Protocol: Prepare a dilute solution of your crude reaction mixture. Inject onto a reversed-phase C18 column. Use a gradient elution from water to an organic solvent like acetonitrile or methanol. The mass spectrometer will help identify the molecular weight and fragmentation pattern of the main product and any major impurities [4].
    • Purpose: To separate and identify byproducts based on their polarity and mass. This is often the first and most critical step in identifying unknown impurities.
  • 1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

    • Protocol: If your product and byproducts are volatile and thermally stable, analyze the crude mixture via GC-MS. This method is excellent for separating and identifying different organic compounds quickly [4].
    • Purpose: An alternative to LC-MS for volatile compounds. It can detect side products like unreacted starting materials, decomposition products, or isomers.
  • 1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Protocol: Purify the crude mixture via flash chromatography or preparatory LC to isolate the major byproduct. Analyze the isolated fraction using ¹H and ¹³C NMR.
    • Purpose: To unambiguously determine the molecular structure of the byproduct by identifying the types and connectivity of hydrogen and carbon atoms.
Step 3: Optimize Reaction Parameters

The table below lists common optimization strategies to minimize byproducts.

Optimization Area Specific Action Rationale & Experimental Consideration
Catalyst System Screen different acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst resins, metal triflates) and their loading. Different catalysts have varying activities and selectivities. Heterogeneous catalysts can be easily removed post-reaction, simplifying workup [4].
Temperature & Time Perform a time-course experiment at different temperatures (e.g., 80°C, 100°C, 120°C), analyzing conversion and purity at intervals. Higher temperatures speed up reactions but can promote decomposition and isomerization of the oleate chain. Find the optimal balance for complete conversion with minimal side reactions.
Solvent & Additives Use a high-boiling, anhydrous solvent suitable for esterification (e.g., toluene, xylene) and employ a Dean-Stark trap to remove water. Removing water shifts the equilibrium towards ester formation. A high-boiling point allows reactions at sufficient temperatures. Clean, dry solvents prevent hydrolysis and other side reactions [4].
Reactant Purity & Ratio Ensure oleic acid and 2-butoxyethanol are of high purity. Systematically vary the molar ratio of reactants (e.g., 1:1, 1:1.2, 1.2:1). Impurities in starting materials are a direct source of byproducts. A slight excess of one reactant can drive the reaction to completion, but a large excess may cause new side reactions.

General Principles for Cleaner Synthesis

The following diagram summarizes a logical framework for designing a clean synthesis, inspired by modern green chemistry principles found in the search results [4].

G Goal Goal: Clean Synthesis Principle1 Use Clean Solvents & Reaction Media Goal->Principle1 Principle2 Employ Mild and Selective Oxidants Goal->Principle2 Principle3 Optimize for Functional Group Tolerance Goal->Principle3 Example1 e.g., Bis(2-butoxyethyl) ether promotes metal-free oxidations Principle1->Example1 Example2 e.g., O₂ as a terminal oxidant avoids hazardous waste Principle2->Example2 Example3 Method should not damage existing sensitive groups Principle3->Example3

I hope this structured technical guide provides a solid foundation for your troubleshooting process.

References

scaling up enzymatic oleate ester production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

FAQ 1: What are the primary challenges when moving from lab-scale to larger production of oleate esters?

Scaling up enzymatic oleate ester synthesis introduces several key challenges that are less significant at smaller volumes. The table below summarizes the main issues and their underlying causes.

Challenge Description & Cause
Mass Transfer Limitations In larger reactors, inefficient mixing can prevent substrates (oleic acid & alcohol) and the enzyme from contacting each other effectively, becoming the rate-limiting step [1].
Enzyme Deactivation Increased shear forces from larger impellers and longer processing times can damage the enzyme structure, reducing its catalytic activity and lifespan [2].
Thermal Gradients Controlling temperature uniformly becomes difficult in large vessels. Uneven heating can create hot spots that deactivate the enzyme and cold spots that slow the reaction [1].

FAQ 2: How can I optimize key reaction parameters for a higher yield during scale-up?

Optimization is critical for a successful and economical scale-up. The following parameters, derived from successful scaling studies, should be systematically evaluated.

Parameter Optimal Range / Condition Impact & Consideration
Temperature 50°C - 70°C [2] [3] Higher temperatures increase reaction rate but risk enzyme denaturation. The optimal point is a balance between kinetics and stability.
Agitation Speed 400 - 600 rpm [2] [3] Crucial for overcoming mass transfer limitations. Speed must be high enough to ensure efficient mixing without causing excessive shear that deactivates the enzyme.
Enzyme Load ~1 wt% (of substrates) [2] While higher loads can speed up the reaction, the goal is to find the minimum effective dose to control costs, as enzymes are often expensive [2].
Molar Ratio (Alcohol:Acid) 2:1 [3] Using an excess of one substrate (typically alcohol) can drive the equilibrium reaction toward a higher yield of the ester product.

FAQ 3: Our enzyme loses activity too quickly in large batches. How can we improve its stability?

Enzyme stability is a major factor in determining process economics. Two proven strategies are:

  • Use Immobilized Enzymes: Utilizing lipases immobilized on solid supports (e.g., Novozym 435) is the most common and effective strategy [2] [3]. Immobilization makes the enzyme more robust to temperature and shear, and most importantly, allows for its recovery and reuse, drastically reducing costs [2].
  • Operate in Solvent-Free Systems: Where possible, design your process without organic solvents. Using neat substrates (oleic acid and alcohol) not only aligns with green chemistry principles but also simplifies downstream purification and can enhance enzyme stability [2].

Experimental Protocol: A Scalable Batch Synthesis

This protocol outlines a generalized methodology for producing oleate esters in a stirred tank reactor (STR), based on optimized and scaled processes [2] [3].

1. Reaction Setup

  • Reactor: Use a jacketed stirred tank reactor (STR) equipped with a multi-bladed impeller for efficient mixing.
  • Charge Substrates: Load the reactor with oleic acid and your alcohol (e.g., ethylene glycol, oleyl alcohol) in the optimized molar ratio (e.g., 1:2 for ethylene glycol oleate) [2].
  • Add Catalyst: Add the immobilized lipase (e.g., 1 wt% of NS 88011 or Novozym 435) to the reaction mixture [2].

2. Process Execution

  • Set Conditions: Heat the reactor to the target temperature (e.g., 70°C [2]) and set the agitation speed to the optimized rate (e.g., 600 rpm [2]).
  • Monitor Reaction: Allow the reaction to proceed for the required time (e.g., 32 hours [2]), tracking conversion through periodic sampling.

3. Product Recovery & Enzyme Reuse

  • Separate Enzyme: After the reaction, separate the immobilized enzyme from the product mixture by filtration.
  • Purify Product: The crude oleate ester can be purified through simple separation techniques.
  • Reuse Enzyme: The immobilized enzyme can typically be reused for multiple cycles while maintaining acceptable activity (e.g., >80% conversion for at least 4 cycles) [3].

Troubleshooting Common Scaling Issues

Observable Problem Potential Root Cause Recommended Solution
Low Conversion Yield (1) Poor mass transfer; (2) Sub-optimal temperature; (3) Enzyme activity loss. (1) Increase agitation speed; (2) Verify and calibrate temperature control; (3) Check enzyme activity and loading [2] [1].
Yield Drops Sharply After 1-2 Batches Enzyme leaching or deactivation. Switch to a more robust immobilized enzyme and confirm the enzyme is not exposed to harsh conditions (e.g., local overheating) [2].
Reaction Rate Slows at Larger Scale Mixing is insufficient, creating diffusion-limited zones. Re-evaluate impeller design and agitation speed to ensure homogeneous mixing throughout the reactor [1].

Process Scale-Up Workflow

The diagram below maps the logical pathway and key decision points for scaling up production, from initial small-scale optimization to large-scale manufacturing.

Start Lab-Scale Optimization Step1 Kinetic & Parameter Studies Start->Step1 Step2 Identify Mass Transfer Limitations Step1->Step2 Step3 Pilot-Scale Testing (Batch Reactor) Step2->Step3 Step4 Economic & Process Feasibility Analysis Step3->Step4 Step5 Large-Scale Production Step4->Step5

Mass Transfer Impact on Kinetics

A critical scaling phenomenon involves how mass transfer can mask the true reaction kinetics, which is vital for troubleshooting.

A Low Temperature (15-35°C) B Kinetic Regime Reaction-Limited A->B C High Apparent Ea (Ea = 27 kJ/mol) B->C D High Temperature (>35°C) E Diffusion Regime Mass Transfer-Limited D->E F Low Apparent Ea (Ea = 6.8 kJ/mol) E->F

References

2-butoxyethyl oleate storage stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Butoxyethyl Oleate

The table below summarizes the basic physical and chemical properties of this compound, which are foundational for considering its storage.

Property Value
CAS Number 109-39-7 [1] [2] [3]
Molecular Formula C₂₄H₄₆O₃ [1] [2] [3]
Molecular Weight 382.62-382.627 g/mol [1] [2] [3]
Density 0.893 g/cm³ [1] [2]
Boiling Point 462.5 °C at 760 mmHg [1] [2]
Flash Point 168.5 °C [1] [2]

Framework for Assessing Lipid Storage Stability

While direct data on this compound is unavailable, a rigorous study on phosphatidylethanolamines (PEs) provides an excellent experimental model for investigating storage stability [4]. You can adapt this workflow to study your compound of interest.

The following diagram illustrates the key stages of this experimental approach:

Key Experimental Variables to Test

Based on the model study, your stability testing should systematically investigate these parameters [4]:

  • Temperature: Test a range such as room temperature (25°C), -20°C, and -80°C.
  • Sample State: Compare storage as a "dry" film versus resuspended in an organic solvent (e.g., chloroform:methanol mixtures).
  • Time: Analyze the compound's integrity at multiple time points (e.g., 1 day, 2 weeks, 2 months, 6 months) to track degradation kinetics.
Analytical and Statistical Methodology
  • Analysis Technique: Use Multiple Reaction Monitoring (MRM) profiling with mass spectrometry. This targeted approach is sensitive and provides high-throughput data suitable for stability studies [4].
  • Data Processing: Filter out unreliable data signals (e.g., those too close to blank control levels). Represent the data as compositional vectors for analysis [4].
  • Statistical Evaluation: Employ Principal Component Analysis (PCA) to visualize profile changes and multiple linear models to quantify and link these changes to specific storage conditions (time, temperature, solvent) [4].

Frequently Asked Questions

Q: What is the recommended storage condition for this compound? A: Without specific stability data, a conservative approach is recommended. Based on general practices for similar lipids, storing the compound dry (without solvent) at -80°C is likely a good starting point, as this was found optimal for other lipid extracts to minimize profile changes [4].

Q: What are the main stability issues I should look for? A: While specific pathways for this compound are not documented, common lipid degradation processes include:

  • Hydrolysis: Cleavage of the ester bond.
  • Oxidation: Especially if the oleate chain (which contains a double bond) is susceptible to peroxidation [4].

Q: How can I monitor degradation? A: Mass spectrometry profiling (like MRM) is a powerful tool. You can monitor for a decrease in the parent ion of this compound and the appearance of new ions that correspond to potential breakdown products, such as those with a mass shift indicating peroxidation [4].

References

handling high viscosity esterification reactions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting High-Viscosity Esterification

Here are common challenges and solutions for managing high-viscosity esterification reactions.

Issue Possible Causes Recommended Solutions
Incomplete Mixing Inefficient agitation; high localized concentration of reactants. Use high-shear mechanical stirrers; optimize reactor geometry (baffles); pre-mix reagents with a carrier matrix (e.g., LCP) [1].
Poor Heat Transfer Low thermal conductivity of viscous mixture; inefficient cooling/heating. Use a jacketed reactor for uniform temperature control; control addition rate of reactants to manage exothermic heat [2].
Difficulty in Sampling Clogging of sampling lines; non-representative samples. Use wide-bore sampling lines; implement in-line analytical tools (e.g., FTIR, Raman spectroscopy).
Challenges in Scale-Up Altered fluid dynamics in larger reactors. Perform thorough rheological characterization; maintain geometric similarity (e.g., constant P/V) during scale-up; consider continuous flow reactors.
Low Product Yield Mass transfer limitations preventing reactant contact. Apply High Hydrostatic Pressure (HHP) (e.g., 2.8 - 3.8 kbar) [2]; use phase-transfer catalysts; increase reaction temperature if stability allows.

Experimental Protocol: HHP for Esterification

This methodology uses High Hydrostatic Pressure (HHP) to drive solvent- and catalyst-free esterification, ideal for viscous systems by increasing reactant proximity and reducing activation volume [2].

Materials and Equipment
  • Reactants: High-purity carboxylic acid and alcohol.
  • Equipment: High-hydrostatic-pressure vessel with a pressure intensifier, water as a pressure-transmitting fluid, sealed and chemically resistant sample vials, HPLC pump, and hydraulic stage [2].
Procedure
  • Sample Preparation: Mix carboxylic acid and alcohol reactants in a sealed vial at room temperature. For solid reactants, ensure they dissolve in the mixture to create a liquid system [2].
  • Reaction Setup: Place the sealed sample vial into the high-pressure chamber. Fill the chamber with water as the pressure-transmitting fluid [2].
  • Pressurization: Use the intensifier to pressurize the chamber. The provided research achieved high yields at 3.8 kbar (kilo-bar). Maintain pressure for the required reaction time (e.g., 10 hours) [2].
  • Depressurization and Work-up: Slowly release the pressure to ambient levels. Open the vial and purify the product using standard techniques like extraction or distillation [2].

Workflow Diagrams

The diagrams below outline the core troubleshooting logic and the HHP experimental workflow.

Troubleshooting Logic

troubleshooting start High Viscosity Reaction Problem step1 Identify Symptom start->step1 step2a Poor Mixing/ Heat Transfer step1->step2a step2b Low Conversion/ Yield step1->step2b step3a Improve Agitation: High-Shear Stirrer, Baffles step2a->step3a step3b Enhance Mass Transfer: HHP Activation, Catalysts step2b->step3b step4 Proceed with Optimized Reaction step3a->step4 step3b->step4

HHP Experimental Workflow

hhp_workflow prep Prepare Reactant Mixture in Sealed Vial load Load Vial into HHP Chamber Fill with Water prep->load pressurize Pressurize Chamber (Up to 3.8 kbar) load->pressurize react Maintain Pressure & Temperature for Duration pressurize->react depressurize Depressurize Chamber Safely react->depressurize purify Purify Ester Product depressurize->purify

Key Technical Background

  • High Hydrostatic Pressure (HHP) Mechanics: HHP works by reducing the activation volume (ΔV‡) of the reaction, which favors transition states where bond formation causes a net volume decrease. This mechanically pushes the equilibrium toward ester formation without needing thermal energy or catalysts [2].
  • Viscous Extrusion for Analysis: The JoVE protocol for high-viscosity microcrystal extrusion [1] highlights the importance of sample homogenization (using a three-way coupler) and visual validation of extrusion stability with a high-speed camera, which are critical practices for ensuring reproducible results in viscous reactions.

References

controlling temperature oleate ester synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Control & Reaction Optimization

A primary challenge in oleate ester synthesis is balancing temperature to maximize yield and product quality while minimizing side reactions. The table below consolidates key parameters from established protocols.

Synthesis Method Typical Temperature Range Catalyst Examples Key Considerations & Trade-offs
Chemical Esterification [1] [2] [3] 150°C - 220°C Fascat 2003 (organotin), Tyzor TBT (titanate), p-toluenesulfonic acid [2] [3] Higher temperatures (e.g., 220°C) accelerate reaction and water removal [2] [3]. Risk of product darkening and decomposition over ~200°C [3].
Enzymatic Synthesis [4] 45°C - 65°C (can be higher for thermophilic lipases) Novozym 435 (CALB), Lipozyme TL IM [4] Prevents thermal degradation of heat-sensitive substrates/products. Enables regioselectivity [5]. Temperature depends on enzyme source and immobilization.

Detailed Experimental Protocols

Here are detailed methodologies for the primary synthesis routes referenced in the tables.

Protocol 1: Chemical Esterification with Homogeneous Metallic Catalysts [2] [3]

This method is suitable for synthesizing esters of higher polyols like pentaerythritol.

  • Reactor Setup: Use a 200 mL glass reactor equipped with a mechanical stirrer, temperature controller, nitrogen inlet, and a condenser leading to a water collection receiver.
  • Loading: Charge the reactor with substrates (e.g., 0.6 mol oleic acid and 0.15 mol pentaerythritol) [2] [3].
  • Initial Heating: Begin with a lower temperature of 150°C under a nitrogen atmosphere [2] [3].
  • Catalyst Addition: Add the catalyst (e.g., Fascat 2003) once the reaction mixture has reached 150°C [2] [3].
  • Main Reaction: Gradually raise the temperature to the target of 220°C. Maintain this temperature with stirring for 6 hours, collecting the water of esterification [2] [3].
  • Work-up: After cooling, wash the crude ester with a 5 wt% K₃PO₄ solution and then water to remove acidic impurities. Dehydrate the final product under slightly reduced pressure [2] [3].
Protocol 2: Enzymatic Synthesis using Immobilized Lipases [4]

This "green chemistry" method is ideal for heat-sensitive compounds or when regioselectivity is required.

  • Biocatalyst Selection: Select an appropriate immobilized lipase (e.g., Novozym 435 for broad specificity or Lipozyme TL IM for sn-1,3 selectivity) [4].
  • Reaction Setup: Combine the alcohol (e.g., quercetin) and acyl donor (e.g., oleic acid) in a suitable reactor. A molar ratio of substrates should be optimized [5].
  • Temperature Control: Conduct the reaction at a mild, controlled temperature. Studies for quercetin oleate synthesis successfully used temperatures between 40-60°C [5].
  • Separation and Reuse: After the reaction, the immobilized enzyme can be easily separated from the product mixture by simple filtration and is often reusable [4].

The following diagram outlines the decision-making workflow for selecting and troubleshooting a synthesis method based on your temperature and product requirements.

G cluster_chemical Chemical Route cluster_enzymatic Enzymatic Route Start Start: Choose Synthesis Method A1 High Temp Range (150°C - 220°C) Start->A1 Targets high yield Tolerates some side-products B1 Low Temp Range (45°C - 65°C) Start->B1 Heat-sensitive substrates Requires regioselectivity A2 Check: Product dark in color? A1->A2 A3 Normal for method Can proceed A2->A3 No A4 Temperature may be too high or prolonged A2->A4 Yes A5 Lower temperature & check catalyst activity A4->A5 B2 Check: Low conversion after sufficient time? B1->B2 B3 Reaction on track B2->B3 No B4 Enzyme may be inactive or denatured B2->B4 Yes B5 Check enzyme source, storage, and temp tolerance B4->B5

Frequently Asked Questions

Q1: My final ester product is dark-colored. What went wrong and how can I prevent this?

  • Cause: This is a common issue in chemical esterification, often resulting from excessive temperature or prolonged heating, which can cause oxidation or decomposition of the fatty acid or the ester itself [3].
  • Solution: Ensure you are operating within the recommended temperature window. The use of an inert atmosphere like nitrogen is crucial to prevent oxidation [2] [3]. If using acidic catalysts (e.g., p-toluenesulfonic acid), the product may require post-reaction purification steps like washing or distillation [3].

Q2: I observe low conversion despite following the protocol. What are the key factors to check?

  • For Chemical Synthesis:
    • Water Removal: The reaction equilibrium must be driven to completion by effectively removing the water by-product. Ensure your condenser and trapping system are working correctly [2] [3].
    • Catalyst Activity: Verify the activity and amount of your catalyst. Metallic catalysts like Fascat 2003 have shown high conversion and selectivity to tri- and tetraesters [2] [3].
  • For Enzymatic Synthesis:
    • Enzyme Deactivation: The lipase may have denatured. Check the temperature tolerance of your specific enzyme; while some are thermostable, others are not [4].
    • Water Activity: While lipases can work in non-aqueous media, they require a minimal amount of water to maintain their active conformation. Too little or too much water can hinder esterification [4].

Q3: When should I choose an enzymatic synthesis over a chemical one? Choose the enzymatic route when your process requires:

  • Mild Conditions: To preserve heat-sensitive substrates (e.g., some pharmaceuticals or flavors) [4] [5].
  • Regioselectivity: When you need to acylate a specific hydroxyl group on a complex molecule like quercetin [5].
  • Green Chemistry Goals: To avoid metal catalysts, high temperatures, and complex purification, reducing environmental impact [4].

References

Basic Chemical & Physical Properties of 2-Butoxyethyl Oleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key data for 2-butoxyethyl oleate, which is essential for quality control during production [1] [2] [3].

Property Value
CAS Number 109-39-7
Molecular Formula C₂₄H₄₆O₃
Molecular Weight 382.62 g/mol
Density 0.893 g/cm³
Boiling Point 462.5 °C at 760 mmHg
Flash Point 168.5 °C
Refractive Index n20/D 1.455 (lit.)

Potential Production Pathway: Esterification

While a specific procedure for this compound is not detailed in the search results, it is commonly produced via an acid-catalyzed esterification reaction between oleic acid and 2-butoxyethanol. A patent for similar high-purity glycol esters confirms this general method is industrially relevant [4].

G Oleic Acid Oleic Acid Esterification Reactor Esterification Reactor Oleic Acid->Esterification Reactor Reaction Mixture Reaction Mixture Esterification Reactor->Reaction Mixture Heat 2-Butoxyethanol 2-Butoxyethanol 2-Butoxyethanol->Esterification Reactor Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Reactor e.g., H₂SO₄ Water Byproduct Water Byproduct Reaction Mixture->Water Byproduct Remove Crude Ester Crude Ester Reaction Mixture->Crude Ester Purification Purification Crude Ester->Purification Neutralization Washing High-Purity\nthis compound High-Purity This compound Purification->High-Purity\nthis compound

Frequently Asked Questions & Troubleshooting

Based on the general production method, here are some anticipated issues and guidance.

Catalyst Selection & Reaction Efficiency
  • Q: What catalysts are suitable for this esterification? While specific catalysts for this compound are not listed, strong acids like sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are standard for esterification. Solid acid catalysts (e.g., ion-exchange resins) could also be considered for easier separation and potential reuse [4].

  • Q: The reaction yield is low. What could be the cause?

    • Water Removal: Esterification is an equilibrium reaction. Efficient removal of the water byproduct is crucial to drive the reaction to completion. Using a Dean-Stark apparatus or a molecular sieve can help.
    • Reactant Ratio: Using an excess of one reactant (typically 2-butoxyethanol, if it is more volatile and can be removed later) can improve the conversion of the other.
    • Catalyst Deactivation: Moisture can deactivate acid catalysts. Ensure reactants are anhydrous.
Product Purity & Purification
  • Q: How can I achieve high-purity this compound as mentioned in patents? A patent for glycol esters emphasizes advanced purification techniques like distillation using a dividing wall column to efficiently separate the product from heavy and light impurities (unreacted starting materials, byproducts, and colored bodies) in a single step, reducing energy consumption [4].

  • Q: The final product has an undesirable color. This is often due to the formation of "heavy impurities" or decomposition products during the reaction. Lowering the reaction temperature, reducing reaction time, or improving the purification process (as mentioned above) can mitigate this [4].

References

2-butoxyethyl oleate vs DEHP plasticizer performance

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Medical PVC Plasticizers

The table below summarizes the comparative performance of DEHP and its alternatives based on key parameters, with lower scores indicating better performance [1].

Plasticizer Efficiency Factor Relative Cost Compatibility Chemical Resistance Long-Term Aging Migration RBC Hemolysis Total Points
DEHP 2 1 3 3 3 3 1 16
TOTM 5 4 1 1 1 1 4 17
DINCH 5 3 3 3 3 3 2 22
DOTP/DEHT 4 1 3 3 3 4 4 22
BTHC 7 7 2 2 2 2 3 25
ATBC 2 5 6 6 6 6 6 37
DOA 1 6 7 6 7 7 6 40

Here are the key characteristics of the main alternatives:

  • TOTM (Trioctyl Trimellitate): Ranked as the best overall alternative, TOTM excels in chemical resistance, low migration, and long-term aging due to its high molecular weight and low volatility. Its drawbacks are lower efficiency (more is needed for the same softness) and a poorer score for red blood cell hemolysis [1]. It may also contain trace DEHP contamination [2].
  • DINCH (Di-isononyl cyclohexane): This plasticizer is considered a good option for blood storage applications as it performs best in preventing RBC hemolysis. However, it may have supply limitations and some studies suggest it could cause physiological and metabolic toxicity in aquatic organisms [1].
  • DOTP/DEHT (Di-octyl terephthalate): A strong general-purpose alternative, DOTP offers a low cost and excellent toxicological profile. Its main weaknesses are lower migration resistance and a higher potential for RBC hemolysis compared to DEHP [1] [2].
  • Citrate-based (ATBC, BTHC): These are bio-based and biodegradable plasticizers. BTHC is often used for blood storage, but both citrate-based options tend to have high cost and lower performance in several parameters, particularly ATBC [1].

Experimental Evaluation Workflow

The diagram below outlines the key stages and parameters for a comprehensive plasticizer evaluation, synthesizing the metrics from the search results [1].

PlasticizerEvaluation start Plasticizer Sample p1_a Efficiency & Hardness start->p1_a Initial Characterization end Comprehensive Performance Profile p1_b Extraction & Migration p1_a->p1_b p1_c Long-term Aging p1_b->p1_c p2_a RBC Hemolysis Assay p1_c->p2_a p2_b Toxicological Profiling (e.g., NOAEL) p2_a->p2_b p3_a Chemical Resistance p2_b->p3_a p3_b Material Compatibility p3_a->p3_b p3_b->end

Diagram Title: Plasticizer Performance Evaluation Workflow

Insights for Researchers

Based on the analysis, here are some key considerations for selecting a plasticizer:

  • There is no universal "best" plasticizer. The choice depends heavily on the specific application. For instance, DINCH may be preferred for blood-contact devices, while TOTM might be better for drug infusion systems requiring high chemical resistance [1].
  • Weigh multiple factors. Decision-making should balance efficiency, cost, toxicology, and specific performance parameters like migration resistance and hemolysis potential [1] [2].
  • Be aware of potential "regrettable substitutions". Some alternative plasticizers show potential for endocrine disruption and ecological toxicity, highlighting the need for thorough safety profiling [3].

References

Comparative Toxicity and Environmental Impact of Emerging Plasticizers

Author: Smolecule Technical Support Team. Date: February 2026

Plasticizer (Abbreviation) Reported Toxicity Concerns Reported Environmental Impact Evidence & Notes
Tris(2-ethylhexyl) trimellitate (TOTM) Potential endocrine disruptor [1]. Found in river sediments; suspected persistent, bioaccumulative, and toxic (PBT) properties [1] [2]. Data is limited; identified as a potential "regrettable substitution" [1].
Di(2-propylheptyl) phthalate (DPHP) Potential endocrine disruptor [1]. Found in rivers; suspected PBT properties; rapidly released from PVC under wave action [1] [2]. Data is limited; identified as a potential "regrettable substitution" [1].
Acetyl tributyl citrate (ATBC) Potential endocrine disrupting properties [1]. Potential toxicity to aquatic species [1]. -
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) Potential endocrine disrupting properties [1]. Potential toxicity to aquatic species [1]. -
Tris(2-ethylhexyl) phosphate (TEHP) Potential endocrine disrupting properties [1]. Potential toxicity to aquatic species; field studies show potential for bioaccumulation and biomagnification [1]. -
Bis(2-ethylhexyl) adipate (DEHA) - Potential toxicity to aquatic species [1]. -
Bis(2-ethylhexyl) terephthalate (DEHT) - Potential toxicity to aquatic species [1]. -
Epoxidized soybean oil (ESBO) Potentially safer / less toxic profile [1]. Potentially safer / less toxic profile [1]. Classified as a less hazardous option.
Glycerin triacetate (GTA) Potentially safer / less toxic profile [1]. Potentially safer / less toxic profile [1]. Classified as a less hazardous option.
Diisononyl adipate (DINA) Data lacking [1]. Data lacking [1]. More research is needed.
Alkylsulfonic phenyl ester (ASE) Data lacking [1]. Data lacking [1]. More research is needed.

Key Experimental Methods for Assessment

The assessment of plasticizers relies on a combination of methods. Here are detailed protocols for key approaches cited in the literature:

  • Mesocosm Experiments for Environmental Release: A 2025 study used an artificial outdoor wave and pond system to simulate the release of plasticizers from PVC under near-natural conditions [2].

    • Methodology: Standardized PVC test objects containing DPHP or TOTM were exposed in wave mesocosms (with mechanical stress), stagnant ponds, and a dry gravel bed (weathering) for 181 days [2].
    • Measurements: Researchers quantified plasticizer concentrations in surrounding water and sediment samples over time using chemical analysis (implied by the use of internal standards and stock solutions). They also tracked mass variation and plasticizer content in the PVC objects themselves [2].
    • Key Finding: Mechanical stress from waves caused rapid fragmentation and release of plasticizers, leading to significant environmental concentrations, unlike in stagnant water [2].
  • In Silico (Web Tool) Toxicity Prediction: A 2022 study evaluated the use of various web applications to predict toxicological endpoints, reducing reliance on animal testing [3].

    • Methodology: The two-dimensional structures of plasticizers were drawn and converted into a Simplified Molecular-Input Line-Entry System (SMILES) format [3].
    • Tools & Endpoints:
      • Mutagenicity: Predicted using the LAZAR web server, which is based on experimental AMES test data [3].
      • Carcinogenicity: Assessed using the CarcinoPred-EL web application [3].
      • Ecotoxicity: The VEGA platform was used with its Sarpy/IRFMN model to predict acute toxicity for fish, and a KNN/IRFMN model to predict honey bee toxicity [3].
    • Application: These tools help prioritize the most hazardous compounds for further, more costly in vitro or in vivo testing [3].

Toxicity Assessment Workflow

The following diagram illustrates a generalized workflow for evaluating the toxicity of emerging plasticizers, integrating the methodologies discussed.

ToxicityAssessmentWorkflow Start Emerging Plasticizer ExpDesign Experimental Design Start->ExpDesign InSilico In Silico Screening ExpDesign->InSilico SMILES Input EnvRelease Environmental Release Study ExpDesign->EnvRelease Mesocosm Setup DataOutput1 Toxicity Predictions (e.g., Mutagenicity, Ecotoxicity) InSilico->DataOutput1 InVitro In Vitro Assays DataOutput2 Mechanistic Data (e.g., Endocrine Disruption) InVitro->DataOutput2 InVivo In Vivo Studies DataOutput3 Chronic Toxicity & Bioaccumulation InVivo->DataOutput3 DataOutput4 Leaching & Persistence Data EnvRelease->DataOutput4 DataOutput1->InVitro Prioritizes Compounds RiskProfile Comprehensive Risk Profile DataOutput1->RiskProfile Input DataOutput2->InVivo Informs Study Design DataOutput2->RiskProfile Input DataOutput3->RiskProfile Input DataOutput4->RiskProfile Input

Critical Research Gaps and the Problem of "Regrettable Substitution"

A major consensus in the recent literature is the concerning lack of scientific data for many plasticizers marketed as "green" or "safe" alternatives [1] [3]. This has led to a phenomenon known as "regrettable substitution," where a banned or restricted chemical is replaced by another with a similar, yet less understood, hazard profile [1].

  • Widespread Data Gaps: As shown in the table, for many compounds (e.g., DINA, ASE), there is a great lack of information on both health and ecological effects [1].
  • Bioaccumulation Potential: Many alternative plasticizers have logKow values (a measure of lipophilicity) comparable to those of legacy phthalates, indicating a potential for bioaccumulation in fatty tissues and movement up the food chain. However, for most compounds, there is a lack of actual bioaccumulation studies to confirm this risk [1].
  • Safer Alternatives Exist: The review does identify a few alternatives, such as epoxidized soybean oil (ESBO) and glycerin triacetate (GTA), which are currently considered to have potentially safer or less toxic profiles [1].

References

analytical methods quantification 2-butoxyethyl oleate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of 2-Butoxyethyl Oleate

The table below summarizes the key identifying information and physical properties for this compound found in the search results.

Property Value
CAS Number 109-39-7 [1] [2] [3]
Molecular Formula C₂₄H₄₆O₃ [1] [2] [3]
Molecular Weight 382.620 - 382.627 g/mol [1] [2] [4]
Density 0.893 g/cm³ [1] [2] [4]
Boiling Point 462.5 °C at 760 mmHg [1] [2] [4]
Flash Point 168.5 °C [1] [2] [4]
Synonyms Butyl cellosolve oleate; Ethylene glycol monobutyl ether oleate; Kesscoflex BCO; 9-Octadecenoic acid (9Z)-, 2-butoxyethyl ester [3] [4]

Information Gaps and Suggested Next Steps

The available data is limited to basic chemical properties. To create your guide, you will need to find detailed experimental protocols and quantitative performance data.

  • Consult Specialized Databases: Search in-depth resources like SciFinderⁿ, Reaxys, or PubMed. Use the CAS Number (109-39-7) combined with terms like "analytical methods", "quantification", "GC-MS", "chromatography", and "method validation".
  • Review Patent Literature: Patents in industrial chemistry and material science can be a valuable source of detailed experimental methods.
  • Adapt from Related Compounds: One source mentions an analytical method (GC/FID) for a structurally similar compound, 2-butoxyethyl acetate [5]. This method uses a charcoal tube for sample collection, solvent desorption, and GC/FID for analysis [5]. You could explore this as a starting point for method development, though significant validation for this compound would be necessary.

Proposed Workflow for Method Development

Based on the information gap and standard laboratory practice, the following is a generalized workflow you might follow to develop an analytical method. You can use this as a guide for your research and for creating a Graphviz diagram.

Methodology cluster_core Core Analytical Process start Sample Preparation step1 Extraction & Derivatization (e.g., Liquid-Liquid Extraction) start->step1 step2 Instrumental Analysis (e.g., GC-MS, LC-MS) step1->step2 step3 Separation (Chromatographic Column) step2->step3 step4 Detection & Quantification (e.g., MS Detector, FID) step3->step4 step5 Data Analysis (Peak Integration, Calibration Curve) step4->step5 end Result Validation step5->end

References

fatty acid ester characterization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Techniques at a Glance

Technique Primary Application Key Strengths Key Limitations Common Derivatives
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of Fatty Acid Methyl Esters (FAMEs) for composition and double bond position (via derivatization) [1] [2]. High resolution, sensitive, extensive FAME spectral libraries available [1] [2]. Requires volatile derivatives; cannot analyze underivatized FAHFAs [3] [2]. Methyl Esters (FAMEs), Dimethyl Disulfide Adducts (for double bonds) [2].
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Analysis of non-volatile and labile esters like Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) [3]. No derivatization needed for many compounds; ideal for complex, isomeric, and thermally unstable lipids [3]. Limited reference libraries; requires expertise in mass spectrum interpretation [3]. Often analyzed directly (underivatized).

Detailed Experimental Protocols

Protocol 1: Characterization of Fatty Acid Methyl Esters (FAMEs) by GC-MS

This is the standard method for determining the fatty acid profile of a sample, such as from oils or biological extracts [1].

  • Derivatization: Preparation of Methyl Esters

    • Purpose: To convert fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) for GC analysis [4].
    • Common Method (Acid-Catalyzed Transesterification): The lipid sample is dissolved in a large excess of methanolic hydrogen chloride (e.g., 5% anhydrous HCl in methanol) and heated (e.g., reflux for 2 hours or at 50°C overnight). For lipids insoluble in methanol alone, an inert solvent like toluene or chloroform is added. After the reaction, esters are extracted into an organic solvent like hexane, washed with potassium bicarbonate solution to remove acid, and concentrated [4].
    • Alternative (Base-Catalyzed Transesterification): For simpler and faster transesterification of glycerides, sodium methoxide in methanol is often used. However, it does not esterify free fatty acids [4].
  • GC-MS Analysis and Data Interpretation

    • Separation: The FAME mixture is injected into a GC system equipped with a non-polar or mid-polar capillary column, which separates the esters based on their chain length, degree of unsaturation, and other structural features [1].
    • Detection & Identification:
      • Retention Time: The time an ester takes to elute from the GC column is compared to that of authentic standards for initial identification [2].
      • Mass Spectrometry: As each FAME elutes, it is bombarded by electrons, generating a fragmentation pattern.
        • The molecular ion (M+) reveals the molecular weight [2].
        • For saturated FAMEs, a key fragment is at m/z 74, characteristic of the methyl ester [2].
        • For monounsaturated FAMEs, the methyl ester derivative does not readily reveal the double bond position. To locate it, dimethyl disulfide (DMDS) derivatization is used. The DMDS adduct fragments in the mass spectrometer to produce specific ions that clearly indicate the original position of the double bond [2].
        • For polyunsaturated FAMEs (with methylene-interrupted double bonds), fragments from the carboxyl and terminal ends of the molecule can indicate the fatty acid family (e.g., m/z 108 for n-3, m/z 150 for n-6) [2].

The following diagram illustrates the core workflow for FAME analysis using GC-MS:

fame_workflow cluster_derivatization Common Derivatization Methods start Sample (Lipids) step1 Derivatization (Preparation of Methyl Esters) start->step1 step2 GC Separation step1->step2 acid Acid-Catalyzed (Esterifies FFA & Acyl Lipids) base Base-Catalyzed (Transesterifies Acyl Lipids) dmds DMDS Derivatization (For Double Bond Location) step3 MS Detection & Fragmentation step2->step3 step4 Data Interpretation step3->step4 step5 Identification (Fatty Acid Profile) step4->step5

Protocol 2: Characterization of Complex Lipids (FAHFAs) by LC-MS/MS

This protocol is used for more complex, non-volatile, or isomeric lipids that are not suitable for GC-MS.

  • Sample Preparation: Extraction and Enrichment

    • Lipid Extraction: The biological sample (serum, tissue, etc.) is subjected to a total lipid extraction using a method like the Bligh-Dyer method (chloroform/methanol/water) or a methyl tert-butyl ether (MTBE)/methanol/water system [3].
    • Solid-Phase Extraction (SPE): The crude lipid extract is loaded onto a silica SPE cartridge. Neutral lipids like triacylglycerols are first washed away with a non-polar solvent (e.g., hexane:ethyl acetate 95:5). The target FAHFAs are then eluted with a more polar solvent (e.g., ethyl acetate) [3]. This step enriches FAHFAs and removes contaminants that can suppress the MS signal.
  • LC-MS/MS Analysis and Data Interpretation

    • Separation: The enriched extract is analyzed using Reversed-Phase Liquid Chromatography (LC), which separates lipid species based on their hydrophobicity. This is crucial for resolving the numerous regio-isomers of FAHFAs [3].
    • Detection & Identification:
      • Ionization: Lipids are ionized using Electrospray Ionization (ESI), typically in negative mode for FAHFAs [3].
      • Tandem Mass Spectrometry (MS/MS): The precursor ion [M-H]⁻ of a FAHFA is isolated and fragmented.
        • The fragmentation typically produces a carboxylate ion from the acyl chain (R₁COO⁻) and a ketene ion from the hydroxy fatty acid part (R₂COOH), which dehydrates, allowing the composition of both fatty acid moieties to be determined [3].
        • Further fragmentation (MS³) of the dehydrated hydroxy fatty acid fragment generates diagnostic ions that pinpoint the position of the ester branch on the hydroxy fatty acid chain [3].

The workflow for LC-MS/MS analysis of complex lipids like FAHFAs is summarized below:

fahfa_workflow cluster_fragmentation Key MS/MS Fragments start Biological Sample step1 Total Lipid Extraction (Bligh-Dyer or MTBE method) start->step1 step2 Solid-Phase Extraction (SPE) (Enrichment & Clean-up) step1->step2 step3 LC Separation (Reversed-Phase) step2->step3 step4 ESI-MS/MS Analysis (Negative Ion Mode) step3->step4 step5 Structure Elucidation (Composition & Branch Position) step4->step5 frag1 Carboxylate Ion (R₁COO⁻) - Identifies Acyl Chain frag2 Ketene Ion (R₂COOH - H₂O) - Identifies Hydroxy Fatty Acid frag3 Diagnostic Ions (from MS³) - Locates Ester Branch Position

How to Choose a Characterization Technique

Selecting the right technique depends on your analytical goals:

  • Choose GC-MS if: Your primary goal is to obtain the complete fatty acid composition (as FAMEs) from a sample, such as a vegetable oil, biodiesel, or a simple lipid extract. It is the gold standard for this purpose and is highly reproducible [1] [4].
  • Choose LC-MS/MS if: You need to analyze intact complex lipids without derivatization, especially when dealing with isomers (like FAHFAs), thermally unstable compounds, or when studying lipids in their native form within a biological context [3].

References

2-butoxyethyl oleate biodegradability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Butoxyethyl Oleate

The table below summarizes the basic chemical and physical properties of this compound found in the search results [1] [2].

Property Value
Common Name This compound [1]
CAS Number 109-39-7 [1] [2]
Molecular Formula C₂₄H₄₆O₃ [1] [2]
Molecular Weight 382.620 g/mol [1] [2]
Density 0.893 g/cm³ [1] [2]
Boiling Point 462.5°C at 760 mmHg [1] [2]
Flash Point 168.5°C [1] [2]
Synonym Ethyleneglycol monobutyl ether oleate [1]

Information Gaps and Research Guidance

A complete assessment requires more than the basic data presented above. The following critical information was not available in the search results:

  • Biodegradability Data: No quantitative data on biodegradation rates, half-lives, or results from standard tests (like OECD 301 or ISO 9439).
  • Comparison with Alternatives: No experimental data comparing the performance or environmental impact of this compound against other plasticizers or solvents.
  • Detailed Experimental Protocols: While one synthetic route was mentioned [1], the methodologies for biodegradation studies were absent.

To build a thorough comparison guide, I suggest you:

  • Consult Specialized Databases: Directly search academic and regulatory databases such as PubMed, ScienceDirect, the EPA's CompTox Chemicals Dashboard, and the ECHA (European Chemicals Agency) database. Using the CAS Number (109-39-7) is the most effective way to search.
  • Refine Your Search: Use specific search terms like "this compound biodegradability OECD 301," "ecological impact of oleate esters," or "comparative study of plasticizers biodegradation."

Proposed Workflow for Biodegradability Assessment

Although specific data was not found, the diagram below outlines a generalized experimental workflow for conducting a biodegradability assessment, which is common in environmental chemistry. This aligns with your request for a visualized workflow.

BiodegradabilityWorkflow cluster_legends Reference Standards start Chemical Compound step1 Test System Inoculation start->step1 Prepare step2 Standardized Biodegradation Test step1->step2 Apply Protocol step3 Monitor CO₂/TOC Production step2->step3 Incubate step4 Data Analysis & Classification step3->step4 Measure end Biodegradability Assessment Result step4->end Report legend Common Test Standards:- OECD 301: Ready Biodegradability- ISO 9439: Water Quality Evaluation- ASTM E1720: Terrestrial Biodegradation

Biodegradability Test Workflow

This diagram illustrates the standard steps for evaluating chemical biodegradability. The process begins with test system preparation, proceeds through incubation and monitoring under established standards, and concludes with data-driven classification [3] [4] [5].

References

endocrine disruption potential oleate esters

Author: Smolecule Technical Support Team. Date: February 2026

Endocrine Disruption Assessment Framework

For objective comparison, you should evaluate products against established scientific and regulatory criteria. The European Chemicals Agency (ECHA) provides a structured process for this assessment [1].

Start Substance Identification A Evidence Gathering (In vitro, in vivo, mechanistic) Start->A B Adverse Effect Assessment A->B C Endocrine Mode of Action B->C C->B Feedback D Potency Assessment C->D E Risk Characterization D->E F Regulatory Decision E->F

The assessment requires conclusive evidence for an adverse effect and an endocrine-related mode of action [1]. ECHA maintains an Endocrine Disruptor assessment list where substances are evaluated, but inclusion does not automatically mean a substance is confirmed as an endocrine disruptor; some are found to not have endocrine-disrupting properties [1].

Oleate Esters: Properties and Applications

Oleate esters are widely used in industry. The table below summarizes their key aspects, though available search results do not provide endocrine disruption data.

Property/Type Description & Common Uses Key Market Points
General Properties [2] [3] Esters derived from oleic acid; plant-based origins (e.g., olive oil); biodegradable; low toxicity; versatile emulsifying, surfactant, and conditioning properties.
Methyl Oleate [2] [4] Component in biodiesel; studied for combustion properties; used in cosmetics, personal care, and food. Dominant product type (market value of USD 623.9 million in 2024) [2].
Ethyl Oleate [3] Used in pharmaceuticals (drug delivery), personal care, and food; offers excellent stability. Widely in demand (projected market value of USD 942.8 million by 2034) [3].
Oleyl Oleate [5] A wax ester; known for superior lubrication properties; used in cosmetics, personal care, and high-performance lubricants. Considered a plant-derived, biodegradable alternative to sperm whale oil [5].

| Primary Applications [2] [3] | Cosmetics & Personal Care: Skin and hair conditioning. Lubricants: Industrial, automotive. Pharmaceuticals: Drug delivery systems. Food Industry: Emulsifiers. | The cosmetics & personal care segment generated USD 538.6 million in 2024 [2]. |

Proposed Experimental Approach for Evaluation

Since specific data for oleate esters is lacking, here are standard experimental protocols you can use to evaluate their endocrine disruption potential.

1. In Vitro Receptor Binding and Transactivation Assays These assays determine if a chemical can interact with and activate hormone receptors.

  • Methodology: Use cell lines (e.g., HEK293, MCF-7) engineered with plasmids containing the ligand-binding domain of human estrogen receptor (ER), androgen receptor (AR), or thyroid receptor (TR) linked to a reporter gene (e.g., luciferase).
  • Procedure:
    • Plate cells in phenol-red-free medium.
    • Expose to a concentration range of the oleate ester (e.g., 0.1 nM - 100 µM) and include controls (vehicle, known agonist/antagonist).
    • Measure reporter gene activity after 24-48 hours.
  • Data Analysis: Calculate the concentration causing 50% of the maximal effect (EC50) for agonists, or the concentration causing 50% inhibition (IC50) in the presence of a reference agonist for antagonists.

2. In Vivo Rodent Uterotrophic Assay (for Estrogenic Effects) This in vivo assay detects estrogen-like effects based on changes in uterine weight.

  • Methodology:
    • Use immature or ovariectomized female rats or mice.
    • Administer the oleate ester orally or subcutaneously for 3-5 days. Include a vehicle control group and a group treated with a known estrogen (e.g., 17β-estradiol).
    • Euthanize animals 6-24 hours after the last treatment.
  • Endpoint Measurement:
    • Carefully dissect and weigh the uterus.
    • Calculate the absolute and relative (to body weight) uterine weight.
    • A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

References

comparing enzymatic vs chemical synthesis oleate esters

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Enzymatic Synthesis Chemical Synthesis
Catalyst Microbial lipases (e.g., Candida antarctica Lipase B) [1] [2] [3] Homogeneous metallic catalysts (e.g., Sn, Ti, Zr) or sulfonic acids [4]
Reaction Conditions Mild (e.g., 40-65°C) [1] [3] High temperature (e.g., 160-220°C) [4]
Specificity & Byproducts High regioselectivity; fewer byproducts [1] [2] Lower specificity; requires purification to remove byproducts and excess acid [4]
Solvent System Can use solvent-free systems or green solvents [2] [3] Often requires organic solvents (e.g., toluene, benzene) [4]
Environmental Impact Aligns with Green Chemistry principles; biodegradable catalysts; less hazardous waste [2] Uses toxic catalysts/solvents; generates more hazardous waste [2] [4]
Product Purity High-purity "natural" products; minimal post-reaction purification needed [1] [2] Requires extensive purification (e.g., high-vacuum distillation, washing) [4]
Primary Applications High-value products: pharmaceuticals, nutraceuticals, natural cosmetics [1] [5] [6] Industrial-scale products: lubricants, plasticizers, biodiesel [5] [6] [4]

Experimental Data and Protocols

Here is detailed experimental data and methodologies for both synthesis types from recent research, which you can use as a reference for laboratory replication or process evaluation.

Enzymatic Synthesis Protocol

The following table consolidates key parameters from successful enzymatic synthesis studies for different oleate esters.

Parameter Quercetin Oleate (Flavonoid Ester) [1] Oleyl Oleate (Liquid Wax Ester) [3]
Enzyme Candida antarctica Lipase B (Novozym 435) Candida antarctica Lipase B (Novozym 435)
Scale & Reactor Not specified 1.05 L, 2 L Stirred Tank Reactor (STR)
Substrates Quercetin + Oleic Acid Oleyl Alcohol + Oleic Acid
Molar Ratio Varied (Affects regioselectivity) 2:1 (Alcohol:Acid)
Temperature Varied (up to 60°C) 45-50°C
Time Varied 30 minutes
Conversion Yield >90% (under optimized conditions) >95% (97.4% with RSM optimization)
Key Findings Produced mono-, di-, and tri-oleate esters; 152% increase in lipophilicity; stable for 28 days. High productivity (705.76 g/L/h); enzyme reusable up to 4 times in STR; turbulent flow (400 rpm) improved mixing.
Chemical Synthesis Protocol

The table below outlines the process for chemically synthesizing pentaerythritol tetraoleate, a common oleate ester used in lubricants and cosmetics.

Parameter Pentaerythritol Tetraoleate [4]
Catalyst Organotin catalyst (Fascat 2003)
Scale & Reactor 200 mL glass reactor, mechanical stirrer
Substrates Oleic Acid + Pentaerythritol
Molar Ratio 4:1 (Acid:Polyol)
Temperature 220°C
Time 6 hours
Atmosphere Nitrogen purge
Conversion/Yield High fatty acid conversion and selectivity to tetraesters
Post-Reaction Processing Crude ester washed with 5% K3PO4 solution and water, then dehydrated under reduced pressure.

Decision Workflow and Application Context

To help select the appropriate synthesis method for your project, this workflow outlines the key decision points.

Start Objective: Synthesize Oleate Esters Q1 Is the primary application in a high-value sector (e.g., Pharma, Cosmetics)? Start->Q1 Q2 Is product regioselectivity or high purity a critical requirement? Q1->Q2 Yes Q4 Is maximizing production speed and cost-effectiveness the top priority? Q1->Q4 No Q3 Are you operating under strict environmental/green chemistry guidelines? Q2->Q3 Yes Enzymatic Recommended Method: Enzymatic Synthesis Q3->Enzymatic Yes Evaluate Evaluate trade-offs: Purity & Selectivity vs. Cost & Scale Q3->Evaluate No Chemical Recommended Method: Chemical Synthesis Q4->Chemical Yes Q4->Evaluate No Evaluate->Enzymatic Evaluate->Chemical

Key Considerations for Researchers

  • Enzymatic Synthesis Advancements: The initial higher cost of enzymes is being mitigated by immobilization techniques that allow for enzyme reuse, significantly improving process economics [2]. Furthermore, enzymatic methods can be performed in solvent-free systems, simplifying downstream processing [3].
  • Chemical Synthesis Scalability: For large-volume industrial applications like lubricants and plasticizers, chemical synthesis remains dominant due to well-established, high-throughput processes [5] [6] [4]. The primary challenges are managing energy consumption and environmental footprint.

References

×

XLogP3

8.7

UNII

401N7O67AA

Other CAS

109-39-7

Wikipedia

2-butoxyethyl esteroleic acid

General Manufacturing Information

9-Octadecenoic acid (9Z)-, 2-butoxyethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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